6,7-Dichloro-2,3-diphenylquinoxaline
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
164471-02-7 |
|---|---|
分子式 |
C20H12Cl2N2 |
分子量 |
351.2 g/mol |
IUPAC名 |
6,7-dichloro-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H |
InChIキー |
OTIWOXVDUIMTEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |
同義語 |
6,7-dichloro-2,3-diphenylquinoxaline |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of 6,7-Dichloro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocol for its synthesis, along with a comprehensive analysis of its physicochemical and spectroscopic properties.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical and materials science fields. The rigid, aromatic backbone of the quinoxaline moiety serves as a valuable scaffold for the development of novel therapeutic agents and functional organic materials. The introduction of specific substituents onto the quinoxaline core allows for the fine-tuning of their electronic, optical, and biological properties. The title compound, this compound, is a derivative that combines the quinoxaline core with two phenyl groups and two chlorine atoms, features that can significantly influence its bioactivity and material characteristics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of a substituted ortho-phenylenediamine with an alpha-diketone.[1] Specifically, the reaction involves 4,5-dichloro-1,2-phenylenediamine and benzil.
Experimental Protocol
A common and effective method for the synthesis involves the following steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dichloro-1,2-phenylenediamine and benzil is prepared.
-
Solvent Addition: Glacial acetic acid is added to the flask to serve as the reaction solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 5 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then poured into ice-water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water to remove any residual acetic acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
dot
Caption: Synthetic workflow for this compound.
Characterization Data
The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 351.23 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | Not specifically found |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Aromatic Protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Quinoxaline and Phenyl Carbon Atoms |
FTIR (Fourier-Transform Infrared) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | C=N stretch (quinoxaline ring) |
| Data not available | C=C stretch (aromatic rings) |
| Data not available | C-H stretch (aromatic) |
| Data not available | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of the molecule is a key confirmation of its identity.
| m/z Value | Assignment |
| 350.0378 | [M]⁺ (Calculated) |
| Data not available | Fragmentation Ions |
Logical Relationship of Characterization
The characterization of this compound follows a logical workflow to confirm the identity and purity of the synthesized compound.
dot
Caption: Logical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on the condensation of 4,5-dichloro-1,2-phenylenediamine and benzil, offers a reliable method for obtaining this compound. The characterization data, including physicochemical properties and spectroscopic analysis, are crucial for confirming the structure and purity of the final product. This information is vital for researchers and professionals working in the fields of drug discovery and materials science, enabling further investigation into the potential applications of this and related quinoxaline derivatives. Further studies to obtain more detailed spectroscopic data and to evaluate the biological and material properties of this compound are warranted.
References
In-Depth Technical Guide: Crystal Structure of 6,7-Dichloro-2,3-diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. Their rigid, planar aromatic structure, combined with the ability to introduce a wide variety of substituents, allows for the fine-tuning of their chemical and physical properties. This technical guide focuses on the crystal structure of a specific derivative, 6,7-dichloro-2,3-diphenylquinoxaline. While the complete crystallographic data from the primary literature is not publicly accessible, this document provides a comprehensive overview based on available information, including generalized experimental protocols for its synthesis and characterization, and discusses its potential significance in the context of related compounds with known biological activities.
Introduction
Quinoxalines, also known as benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. The core structure is a versatile scaffold that has been extensively explored for the development of therapeutic agents. The introduction of different substituents onto the quinoxaline ring system can lead to a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
The compound this compound (C₂₀H₁₂Cl₂N₂) features two chlorine atoms on the benzene ring and two phenyl groups on the pyrazine ring. The presence of chlorine atoms, which are known to modulate the electronic and lipophilic properties of molecules, and the bulky phenyl substituents, which can influence intermolecular interactions and receptor binding, make this a compound of significant interest for structural and biological studies. Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is crucial for elucidating structure-activity relationships and for the rational design of new, more potent analogues.
The crystal structure of this compound has been determined by X-ray crystallography and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 600485. The associated publication is in Acta Crystallographica Section E: Structure Reports Online, with the DOI 10.1107/S1600536806022835.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₂Cl₂N₂ |
| Molecular Weight | 351.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 164471-02-7 |
| Appearance | Solid (form and color not specified) |
Crystallographic Data
Detailed crystallographic data, including unit cell parameters, bond lengths, bond angles, and torsion angles, are contained within the Crystallographic Information File (CIF) associated with CCDC deposition number 600485. Unfortunately, this specific CIF file and the full text of the associated publication were not accessible for this review.
For illustrative purposes, a table with the typical parameters reported in a crystallographic study is provided below. Once the CIF file is obtained, this table can be populated with the specific data for this compound.
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically follows a well-established condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound. A generalized protocol based on the synthesis of similar quinoxaline derivatives is provided below.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Benzil
-
Glacial Acetic Acid or Ethanol
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and benzil in a suitable solvent, such as glacial acetic acid or ethanol.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent may be partially removed under reduced pressure to induce crystallization.
-
The crude product is then purified by recrystallization from a suitable solvent to yield the pure this compound.
Crystal Growth for X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Once single crystals of sufficient size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.
X-ray Structure Determination
The determination of the crystal structure involves the following general steps:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Potential Significance and Biological Context
While specific biological activities for this compound are not extensively reported in the public domain, the broader class of quinoxaline derivatives has shown significant promise in drug discovery.
-
Antitumor Activity: Several studies have reported the potent antitumor activity of quinoxaline derivatives. The mechanism of action is often attributed to the inhibition of various protein kinases, topoisomerases, or the induction of apoptosis. The presence of dichloro and diphenyl substitutions in the title compound suggests that it may also possess cytotoxic activity against cancer cell lines.
-
Antimicrobial Activity: Quinoxaline derivatives have been investigated for their antibacterial and antifungal properties. They are known to inhibit microbial growth through various mechanisms, including the inhibition of DNA gyrase and other essential enzymes. The electron-withdrawing nature of the chlorine atoms in this compound could enhance its antimicrobial potential.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.
Caption: Generalized workflow for the synthesis and crystallographic analysis of this compound.
Conclusion
This compound is a halogenated and phenyl-substituted derivative of the versatile quinoxaline scaffold. While a detailed analysis of its crystal structure is hampered by the inaccessibility of the primary crystallographic data, this guide provides a framework for its synthesis, crystallization, and structural determination based on established methodologies for related compounds. The known biological activities of similar quinoxaline derivatives, particularly in the areas of oncology and infectious diseases, suggest that this compound is a promising candidate for further investigation. Access to its detailed crystal structure would be invaluable for computational modeling, structure-based drug design, and the development of novel therapeutic agents and functional materials.
References
An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dichloro-2,3-diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloro-2,3-diphenylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are bicyclic aromatic compounds composed of a benzene ring fused to a pyrazine ring. This core structure is a recognized "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds. The subject of this guide, this compound, has been synthesized and investigated for its potential biological applications, particularly in the field of antiprotozoal research. This document aims to provide a comprehensive overview of its known physicochemical properties, drawing from available scientific literature.
Synthesis and Spectroscopic Characterization
The synthesis of this compound has been reported through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with benzil. Several synthetic protocols have been described, including conventional heating and more modern techniques like ultrasound irradiation to promote the reaction.
Experimental Protocol: Synthesis
A general and widely used method for the synthesis of this compound involves the following steps:
-
Reaction Setup: 4,5-dichloro-1,2-phenylenediamine and benzil are combined in a suitable solvent, such as ethanol or methanol.
-
Catalysis: The reaction can be carried out with or without a catalyst. Acidic catalysts like acetic acid are commonly employed to facilitate the condensation.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure this compound.
Below is a visual representation of the general synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The structural characterization of this compound has been confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Solvent | Observed Signals |
| ¹H NMR | CDCl₃ | δ 8.20 (s, 2H), 7.43 - 7.41 (m, 4H), 7.32 - 7.30 (m, 2H), 7.27-7.25 (m, 4H) |
| ¹³C NMR | CDCl₃ | δ 154.59, 140.04, 138.47, 134.54, 129.91, 129.89, 129.42, 128.48 |
| IR (KBr, cm⁻¹) | - | 3055, 1438, 1336, 1188, 765, 691, 598 |
Photophysical and Electrochemical Properties
A comprehensive search of the scientific literature did not yield specific experimental data on the photophysical (UV-Vis absorption, fluorescence emission, quantum yield, and fluorescence lifetime) or electrochemical (e.g., cyclic voltammetry) properties of this compound. While theoretical studies and experimental data are available for structurally similar quinoxaline derivatives, this information is not directly transferable to the title compound.
The photophysical and electrochemical properties of quinoxaline derivatives are highly sensitive to the nature and position of substituents on the quinoxaline ring system. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics, as well as the redox potentials.
General Experimental Protocols for Characterization
For researchers interested in characterizing the photophysical and electrochemical properties of this compound, the following standard experimental protocols are recommended.
-
UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm). The solvent is used as a reference. The absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) should be determined.
-
-
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum. The fluorescence emission maximum (λem) should be determined.
-
Quantum Yield (ΦF): The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τF): The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.
-
The workflow for photophysical characterization is illustrated below.
Caption: A typical experimental workflow for photophysical characterization.
-
Cyclic Voltammetry (CV):
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Electrodes: A glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Measurement: Record the cyclic voltammogram by scanning the potential over a range where redox processes are expected. The scan rate can be varied to study the nature of the redox processes. The oxidation (Eox) and reduction (Ered) potentials should be determined. These values can be used to estimate the HOMO and LUMO energy levels of the molecule.
-
The workflow for electrochemical characterization is depicted below.
Caption: A standard workflow for electrochemical characterization using cyclic voltammetry.
Conclusion and Future Directions
This compound is a synthetically accessible compound with established spectroscopic characterization. Its biological activity, particularly against Leishmania amazonensis, makes it a molecule of interest for further investigation in drug development. However, a significant gap exists in the literature regarding its fundamental photophysical and electrochemical properties. The determination of these properties is crucial for a deeper understanding of its electronic structure and for exploring its potential in materials science, such as in organic light-emitting diodes (OLEDs) or as a photosensitizer. Future research should focus on the experimental determination of its absorption, emission, and redox characteristics to build a complete physicochemical profile of this promising quinoxaline derivative.
A Technical Guide to Quantum Chemical Calculations for 6,7-Dichloro-2,3-diphenylquinoxaline
This whitepaper provides a comprehensive technical guide for performing and interpreting quantum chemical calculations on 6,7-Dichloro-2,3-diphenylquinoxaline. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational analysis of quinoxaline derivatives.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The compound this compound, with its specific substitution pattern, is a subject of interest for understanding its structure-property relationships, which can be effectively elucidated through computational methods.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5][6] These calculations provide insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other key descriptors that are crucial for predicting the behavior of the molecule and guiding experimental studies. This guide will detail the theoretical background, computational methodology, and expected outcomes of such calculations for this compound.
Computational Methodology
The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. The methods described are based on established computational practices for similar molecular systems.[4][5][7]
2.1. Software and Theoretical Level
The calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. The recommended theoretical approach is Density Functional Theory (DFT) due to its balance of accuracy and computational cost for medium-sized organic molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for both geometric and electronic properties.[4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[7] The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are crucial for describing the bonding in cyclic and aromatic systems.
2.2. Experimental Protocol: Step-by-Step Computational Workflow
-
Molecule Building and Initial Optimization:
-
The 3D structure of this compound can be built using a molecular editor such as GaussView, Avogadro, or ChemDraw.
-
An initial geometry optimization can be performed using a faster, lower-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
The primary geometry optimization should be carried out using the selected DFT method (e.g., B3LYP/6-311++G(d,p)).
-
This calculation aims to find the lowest energy conformation of the molecule on the potential energy surface. The optimization process is typically considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.
-
-
Frequency Analysis:
-
Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The results of the frequency calculation also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and can be used to simulate the infrared (IR) and Raman spectra.
-
-
Calculation of Molecular Properties:
-
Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding the molecule's reactivity and electronic transitions.[6][8]
-
Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis can be performed to calculate the partial atomic charges, providing insights into the charge distribution within the molecule.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.
-
The logical workflow for these calculations is illustrated in the diagram below.
Predicted Molecular Properties and Data Presentation
Table 1: Key Quantum Chemical Descriptors
| Parameter | Symbol | Predicted Value | Unit | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Value | eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value | eV | Electron-accepting ability |
| Energy Gap | ΔE = ELUMO - EHOMO | Value | eV | Chemical reactivity and stability |
| Ionization Potential | I ≈ -EHOMO | Value | eV | Energy required to remove an electron |
| Electron Affinity | A ≈ -ELUMO | Value | eV | Energy released upon gaining an electron |
| Electronegativity | χ = (I + A) / 2 | Value | eV | Tendency to attract electrons |
| Chemical Hardness | η = (I - A) / 2 | Value | eV | Resistance to change in electron configuration |
| Dipole Moment | µ | Value | Debye | Molecular polarity |
Table 2: Calculated Atomic Charges (Mulliken)
| Atom | Atomic Charge (e) |
| N1 | Value |
| N4 | Value |
| C2 | Value |
| C3 | Value |
| C5 | Value |
| C6 | Value |
| C7 | Value |
| C8 | Value |
| Cl (on C6) | Value |
| Cl (on C7) | Value |
| Phenyl Ring Carbons | Range of Values |
| Phenyl Ring Hydrogens | Range of Values |
Note: Atom numbering should correspond to a standardized molecular diagram.
Table 3: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value | Unit |
| Bond Lengths | C2-C3 | Value | Å |
| N1-C2 | Value | Å | |
| C6-Cl | Value | Å | |
| C7-Cl | Value | Å | |
| Bond Angles | N1-C2-C3 | Value | ° |
| C2-N1-C8a | Value | ° | |
| C5-C6-Cl | Value | ° | |
| Dihedral Angles | Phenyl Ring Twist | Value | ° |
Visualization of Results
Visual representations of the calculated properties are essential for a qualitative understanding of the molecule's behavior.
4.1. Frontier Molecular Orbitals (HOMO and LUMO)
The spatial distribution of the HOMO and LUMO is critical for understanding the molecule's reactivity and electronic transitions. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. For 2,3-diphenylquinoxaline derivatives, the HOMO and LUMO are generally delocalized over the quinoxaline core and the phenyl rings.[6][8]
4.2. Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of high negative potential.
The logical relationship between the computational inputs and the visualized outputs is depicted in the following diagram.
Conclusion
Quantum chemical calculations offer a powerful, non-invasive method for characterizing the structural and electronic properties of this compound. By employing DFT with an appropriate functional and basis set, researchers can obtain valuable data on the molecule's geometry, reactivity, and spectroscopic signatures. This information is invaluable for rational drug design, the development of new materials, and for complementing and guiding experimental investigations. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such computational studies.
References
- 1. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Analysis of 6,7-Dichloro-2,3-diphenylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Thermal Analysis of Quinoxaline Derivatives
Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and electronics due to their diverse biological activities and robust chemical structures.[6][7][8][9] The thermal stability of these compounds is a critical parameter that influences their suitability for various applications, particularly in drug development and materials science, where they may be subjected to a range of temperatures during processing, storage, and application.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of quinoxaline derivatives like 6,7-dichloro-2,3-diphenylquinoxaline.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] It is used to determine the thermal stability, decomposition temperature, and the composition of materials.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat capacity of a substance.
This guide will provide a detailed framework for conducting and interpreting the TGA and DSC analysis of this compound.
Experimental Protocols
The following sections detail the recommended experimental protocols for the TGA and DSC analysis of this compound. These protocols are based on standard methods for the analysis of small organic molecules and can be adapted as needed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Detailed Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (alumina or platinum is recommended).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Allow the system to equilibrate at a starting temperature, typically ambient (e.g., 25-30 °C).
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature of approximately 800 °C.
-
A linear heating rate of 10 °C/min is standard, but can be varied (e.g., 5, 15, or 20 °C/min) to study the kinetics of decomposition.
-
-
Data Collection and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss.
-
Key parameters to determine include the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the DTG curve, and the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).
-
-
Thermal Program:
-
Heat the sample at a linear rate, typically 10 °C/min, to a temperature significantly above its melting point but below its decomposition temperature.
-
It is common to include a cooling and a second heating cycle to observe crystallization behavior and to ensure the material's thermal history is normalized.
-
-
Data Collection and Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Plot the heat flow (in mW or W/g) against temperature (°C).
-
The melting point (Tm) is typically determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.
-
Illustrative Data Presentation
The following tables summarize the type of quantitative data that would be obtained from the TGA and DSC analysis of this compound. Note: This data is illustrative and based on the expected behavior of similar compounds.
TGA Data Summary
| Parameter | Illustrative Value | Description |
| Tonset (°C) | ~ 350 - 400 | The temperature at which significant thermal decomposition begins. |
| Tpeak (°C) | ~ 400 - 450 | The temperature of the maximum rate of mass loss, obtained from the DTG curve. |
| Mass Loss (%) | > 95% | The total percentage of mass lost during the primary decomposition step. |
| Residual Mass (%) at 800 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis. |
DSC Data Summary
| Parameter | Illustrative Value | Description |
| Melting Point (Tm) (°C) | ~ 180 - 220 | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHm) (J/g) | ~ 80 - 120 | The amount of energy required to melt the sample. |
| Crystallization Temperature (Tc) (°C) | ~ 150 - 190 | The temperature at which the material crystallizes upon cooling from the melt. |
Interpretation of Thermal Analysis Data
The thermal data for this compound provides critical insights into its material properties:
-
Thermal Stability: A high Tonset in the TGA analysis would indicate good thermal stability, which is crucial for applications involving elevated temperatures. The presence of chlorine atoms may influence the decomposition pathway. Halogenated organic compounds can exhibit complex decomposition mechanisms.[4][5]
-
Purity and Crystalline Form: A sharp melting endotherm in the DSC thermogram is indicative of a pure, crystalline material. The enthalpy of fusion can provide information about the degree of crystallinity.
-
Processing Parameters: Knowledge of the melting point and decomposition temperature is essential for defining the processing window for applications such as melt crystallization or formulation in a polymer matrix.
Conclusion
Thermogravimetric Analysis and Differential Scanning Calorimetry are powerful techniques for the thermal characterization of this compound. By following the detailed protocols outlined in this guide, researchers and drug development professionals can obtain valuable data on the thermal stability, melting behavior, and purity of this compound. This information is fundamental for ensuring the quality, safety, and efficacy of products and materials derived from this quinoxaline derivative.
References
- 1. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecules | Special Issue : Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties [mdpi.com]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
A Technical Guide to the Initial Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline via Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the initial synthesis of 6,7-dichloro-2,3-diphenylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is achieved through a robust condensation reaction between 4,5-dichloro-1,2-phenylenediamine and benzil. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction workflow and logical process.
Core Synthesis and Reaction Data
The synthesis of this compound is predicated on the well-established condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] In this specific protocol, 4,5-dichloro-1,2-phenylenediamine is reacted with benzil in a suitable solvent under reflux conditions to yield the target quinoxaline derivative.
Reactant and Product Properties
A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis and purification.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4,5-Dichloro-1,2-phenylenediamine | 4,5-dichloro-1,2-diaminobenzene | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | 158-164 |
| Benzil | 1,2-Diphenylethane-1,2-dione | 134-81-6 | C₁₄H₁₀O₂ | 210.23 | 94-95 |
| This compound | This compound | 164471-02-7 | C₂₀H₁₂Cl₂N₂ | 351.23 | Not specified in literature |
Spectroscopic and Yield Data
Characterization of the final product is essential to confirm its identity and purity. The following table summarizes key spectroscopic data and the reported reaction yield.
| Compound Name | Yield (%) | ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 150 MHz) δ (ppm) |
| This compound | 77%[2] | 8.20 (s, 2H), 7.43 - 7.41 (m, 4H), 7.32 - 7.30 (m, 2H), 7.27-7.25 (m, J = 7.6 Hz, 4H)[2] | 154.59, 140.34, 139.51, 129.96, 128.63, 128.33, 128.30[2] |
Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for the synthesis of substituted quinoxalines.[1]
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Benzil
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and benzil (1 equivalent).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Maintain the reflux for a period of 4-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum to obtain a solid material.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination to confirm its identity and purity.
Visualizing the Process
To better illustrate the synthesis, the following diagrams outline the chemical reaction and the logical workflow of the experimental procedure.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
Unveiling the Electronic Landscape of Chlorinated Diphenylquinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, characterization, and electronic properties of chlorinated diphenylquinoxalines. These compounds are of significant interest in materials science and medicinal chemistry due to their tunable electronic characteristics, which are heavily influenced by the number and position of chlorine substituents. This document provides a comprehensive overview of their properties, detailed experimental protocols, and a visual representation of key processes to aid in research and development.
Core Electronic Properties: A Comparative Analysis
The introduction of chlorine atoms into the diphenylquinoxaline scaffold significantly alters the electronic properties of the molecule. Chlorine, being an electron-withdrawing group, tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification directly impacts the material's band gap, electron affinity, and charge transport characteristics. The following tables summarize key quantitative data from various studies, offering a clear comparison between different chlorinated diphenylquinoxalines and their non-chlorinated counterparts.
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Electron Mobility (cm²/Vs) | Reference |
| 2,3-Diphenylquinoxaline | Unsubstituted | -5.60 | -3.04 | 2.56 | - | [1] |
| 6-Chloro-2,3-diphenylquinoxaline | Monochloro | - | - | - | - | [2] |
| 6,7-Dichloro-2,3-diphenylquinoxaline | Dichloro | - | - | - | - | [2] |
| Quinoxalineimide (QI-2H) | Unsubstituted | -5.80 | -3.23 | 2.57 | 1.4 x 10⁻³ | [3] |
| Chlorinated Quinoxalineimide (QI-2Cl) | Dichloro | -6.04 | -3.58 | 2.46 | 7.1 x 10⁻³ | [3] |
Key Experimental Protocols
Reproducible and accurate experimental data is the cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in the study of chlorinated diphenylquinoxalines.
Synthesis of Chlorinated Diphenylquinoxalines
Objective: To synthesize 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine or 4,5-dichloro-1,2-phenylenediamine)
-
1,2-dicarbonyl compound (e.g., benzil)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 4-5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chlorinated diphenylquinoxaline derivative.[2]
Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Objective: To determine the HOMO and LUMO energy levels of chlorinated diphenylquinoxalines.
Materials:
-
Chlorinated diphenylquinoxaline sample
-
Electrochemical workstation
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Ferrocene (as an internal standard)
Procedure:
-
Prepare a solution of the chlorinated diphenylquinoxaline sample in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a potential range that covers the oxidation and reduction events of the sample.
-
Record the cyclic voltammogram, noting the onset potentials of the first oxidation (E_ox_onset) and first reduction (E_red_onset) peaks.
-
Calibrate the potential scale by measuring the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[4]:
-
HOMO (eV) = -[E_ox_onset - E_½(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red_onset - E_½(Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To characterize the optical absorption properties of chlorinated diphenylquinoxalines.
Materials:
-
Chlorinated diphenylquinoxaline sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes (for solution measurements) or substrate (e.g., quartz, glass for thin-film measurements)
-
Spectroscopic grade solvent (e.g., chloroform, THF)
Procedure for Solution-State Measurement:
-
Prepare a dilute solution of the chlorinated diphenylquinoxaline sample in the chosen solvent.
-
Fill a quartz cuvette with the solution and another with the pure solvent (as a reference).
-
Place the cuvettes in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Identify the wavelength of maximum absorption (λ_max).
Procedure for Thin-Film Measurement:
-
Prepare a thin film of the chlorinated diphenylquinoxaline on a suitable substrate using a technique such as spin-coating, drop-casting, or vacuum deposition.
-
Place the substrate in the spectrophotometer's solid-state sample holder.
-
Record the absorption spectrum.
-
From the absorption edge in the solid-state spectrum, the optical band gap (E_g_opt) can be estimated using a Tauc plot.
Visualizing the Workflow and Relationships
To better understand the experimental processes and the interplay between molecular structure and electronic properties, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of chlorinated diphenylquinoxalines.
Caption: Experimental workflow for characterizing chlorinated diphenylquinoxalines.
Caption: Relationship between chlorination and electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fundamental Chemical Reactivity of 6,7-Dichloro-2,3-diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical reactivity of 6,7-dichloro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic properties, and key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and transformations of the quinoxaline core. Experimental protocols and quantitative data are presented to facilitate further research and application.
Physical and Spectroscopic Properties
This compound presents as a brown solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂Cl₂N₂ | PubChem |
| Molecular Weight | 351.23 g/mol | [1] |
| 1H NMR (600 MHz, CDCl₃) | δ 8.20 (s, 2H), 7.43 - 7.41 (m, 4H), 7.32 - 7.30 (m, 2H), 7.27-7.25 (m, J = 7.6 Hz, 4H) | [1] |
| 13C NMR (150 MHz, CDCl₃) | δ 154.59, 140.04, 138.47, 134.54, 129.91, 129.89, 129.42, 128.48 | [1] |
Synthesis
The synthesis of this compound is typically achieved through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with benzil. This reaction is often carried out under reflux in a suitable solvent such as glacial acetic acid for several hours.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Reagents: 4,5-dichloro-1,2-phenylenediamine, Benzil, Glacial Acetic Acid.
-
Procedure: A mixture of 4,5-dichloro-1,2-phenylenediamine and an equimolar amount of benzil is refluxed in glacial acetic acid for 4-5 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Yield: 77%.[1]
Core Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the quinoxaline ring system and the presence of the two chloro substituents on the benzene ring. The pyrazine ring acts as an electron-withdrawing group, activating the C-Cl bonds towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 6- and 7-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the fused pyrazine ring facilitates the attack of nucleophiles on the chlorinated benzene ring. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the corresponding 6,7-disubstituted-2,3-diphenylquinoxalines.
While specific SNAr reactions on this compound are not extensively documented in the readily available literature, the reactivity can be inferred from studies on analogous compounds like 2,3-dichloro-6,7-dinitroquinoxaline. In this analog, the chloro substituents are readily displaced by anilines and phenols under mild, metal-free conditions, demonstrating the feasibility of SNAr on the 6,7-positions of the quinoxaline core.
Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reagents: this compound, Amine (e.g., pyrrolidine, morpholine), a suitable base (e.g., K₂CO₃ or Et₃N), and a high-boiling polar aprotic solvent (e.g., DMSO or DMF).
-
Procedure: this compound is dissolved in the solvent, followed by the addition of the amine and the base. The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. Purification is typically achieved by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds in this compound are suitable for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the dichloroquinoxaline with a wide range of primary and secondary amines. This method is often preferred over traditional SNAr for less nucleophilic amines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Suzuki Coupling: The Suzuki coupling enables the formation of C-C bonds by reacting the dichloroquinoxaline with an organoboron reagent, such as a boronic acid or ester. This reaction is highly versatile and tolerant of many functional groups.
Conceptual Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), Base (e.g., NaOt-Bu or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure: The reagents are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The product is then purified by column chromatography.
Reactivity of the Quinoxaline Core
Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] The resulting N-oxides can exhibit altered biological activities and provide a handle for further functionalization.
Reduction: While direct reduction of the quinoxaline ring can be challenging, functional groups on the molecule can be selectively reduced. For instance, if nitro groups were present on the aromatic ring, they could be reduced to amino groups using reagents like Fe/AcOH or through catalytic hydrogenation. This would provide a route to amino-functionalized quinoxaline derivatives.
Electrophilic Substitution: The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine ring. Reactions such as nitration or halogenation would require harsh conditions and are likely to be unselective.
Visualizing Reaction Pathways
To illustrate the key reactive pathways of this compound, the following diagrams are provided in the DOT language for Graphviz.
References
Methodological & Application
Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6,7-Dichloro-2,3-diphenylquinoxaline and its analogues in the fabrication of Organic Light-Emitting Diodes (OLEDs). Quinoxaline derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their excellent thermal stability and tunable electronic properties.[1] In the realm of organic electronics, they have been explored as electron-transporting materials, hole-transporting materials, and as hosts or emitters in the emissive layer of OLEDs.[2][3]
The introduction of halogen atoms, such as chlorine, into the quinoxaline core can further enhance the material's properties, making this compound a promising candidate for advanced OLED applications. While specific data for the 6,7-dichloro derivative is limited in published literature, extensive research on the closely related 6,7-difluoro-2,3-diphenylquinoxaline provides valuable insights into its potential performance and application. This document leverages data from this analogue to present a detailed guide.
Photophysical and Electrochemical Properties
The photophysical and electrochemical characteristics of quinoxaline derivatives are crucial for their function in OLEDs. These properties, including absorption, photoluminescence, and energy levels (HOMO/LUMO), dictate the material's suitability for different layers within the OLED stack.
A study on iridium(III) complexes with fluorinated 2,3-diphenylquinoxaline ligands provides key data for a close analogue, 6,7-difluoro-2,3-diphenylquinoxaline.[4][5] These properties are summarized in the table below. The substitution pattern on the quinoxaline ring influences the energy levels and emission characteristics of the resulting materials.[4][5]
Table 1: Photophysical and Electrochemical Data of a Representative Iridium(III) Complex with a 6,7-Difluoro-2,3-diphenylquinoxaline Ligand [4]
| Parameter | Value |
| Maximum Absorption (λabs) | 350 nm, 498 nm (in CH2Cl2) |
| Maximum Photoluminescence (λPL) | 650 nm (in CH2Cl2) |
| Photoluminescence Quantum Yield (ΦPL) | 0.25 (in CH2Cl2) |
| HOMO Energy Level | -5.48 eV |
| LUMO Energy Level | -3.23 eV |
| Electrochemical Gap | 2.25 eV |
OLED Device Performance
The performance of OLEDs incorporating quinoxaline derivatives is highly dependent on the device architecture and the specific role of the quinoxaline-based material. In the case of the iridium(III) complex with the 6,7-difluoro-2,3-diphenylquinoxaline ligand, it was utilized as a deep-red phosphorescent emitter.[4][5]
Table 2: Electroluminescence Performance of an OLED Device with a 6,7-Difluoro-2,3-diphenylquinoxaline-based Iridium(III) Emitter [4]
| Parameter | Value |
| Maximum Luminance | 20,676 cd/m² |
| Maximum Current Efficiency | 14.0 cd/A |
| Maximum Power Efficiency | 12.0 lm/W |
| Maximum External Quantum Efficiency (EQE) | 17.8% |
| Turn-on Voltage | 3.2 V |
| Electroluminescence Peak (λEL) | 648 nm |
| CIE Coordinates (x, y) | (0.68, 0.32) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2,3-diphenylquinoxaline derivatives is the condensation reaction of an o-phenylenediamine with benzil.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Benzil
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and benzil in ethanol.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain pure this compound.
OLED Device Fabrication Protocol
The following is a general protocol for the fabrication of a multilayer OLED device using thermal evaporation, based on a device structure reported for a similar quinoxaline-based emitter.[4][6]
Device Structure: ITO / MoO₃ (5 nm) / TAPC (30 nm) / TcTa:Emitter (2 wt%, 10 nm) / 26DCzPPy:Emitter (2 wt%, 10 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Molybdenum oxide (MoO₃)
-
Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) - Hole Transport Layer (HTL)
-
4,4′,4′′-Tris(carbazol-9-yl)triphenylamine (TcTa) - Host Material
-
2,6-Bis(3-(carbazol-9-yl)phenyl)pyridine (26DCzPPy) - Host Material
-
This compound-based emitter
-
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) - Electron Transport Layer (ETL)
-
Lithium fluoride (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes immediately before use.
-
Organic Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
MoO₃ at a rate of 0.1 Å/s.
-
TAPC at a rate of 1.5 Å/s.
-
Co-deposit TcTa and the emitter at a weight ratio of 98:2 with a total deposition rate of 1.0 Å/s.
-
Co-deposit 26DCzPPy and the emitter at a weight ratio of 98:2 with a total deposition rate of 1.0 Å/s.
-
TmPyPB at a rate of 1.5 Å/s.
-
-
Cathode Deposition:
-
Deposit LiF at a rate of 0.1 Å/s.
-
Deposit Al at a rate of 5 Å/s.
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Diagrams
Caption: Experimental workflow for OLED fabrication.
Caption: Schematic of a multilayer OLED device.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photoluminescence and electroluminescence of deep red iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 6,7-Dichloro-2,3-diphenylquinoxaline in the field of organic photovoltaics (OPVs). While direct experimental data on the application of this specific compound in OPVs is limited in current literature, this document extrapolates its potential based on the well-documented performance of analogous quinoxaline derivatives. This guide covers the synthesis of this compound, its physicochemical properties, and generalized protocols for its incorporation and characterization within an OPV device structure.
Introduction to Quinoxaline Derivatives in Organic Photovoltaics
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are extensively utilized in materials science.[1] In the realm of organic electronics, their rigid, planar structure combined with tunable electronic properties makes them excellent candidates for various components of OPV devices.[2] Depending on the substituents, quinoxaline-based materials can function as electron donors, electron acceptors, or interfacial layer materials, contributing to enhanced device performance and stability.[3][4] The electron-withdrawing nature of the quinoxaline core allows for the tuning of HOMO and LUMO energy levels, which is crucial for efficient charge separation and transport in a photovoltaic device.[5]
While this compound has been noted for its antiprotozoal activities, its potential in organic electronics remains an area ripe for exploration.[1] The presence of electron-withdrawing chlorine atoms on the quinoxaline core suggests its potential as an electron-acceptor (n-type) material in OPV devices.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are essential for its processing and integration into OPV devices.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂Cl₂N₂ | PubChem CID 5187888 |
| Molecular Weight | 351.23 g/mol | [3] |
| Appearance | Dirty white solid | [2] |
| Melting Point | 140-144 °C | [2] |
| CAS Number | 164471-02-7 | [3] |
Synthesis Protocol for this compound
A visible light-induced, metal-free synthesis method has been reported for this compound. This protocol offers an environmentally friendly and efficient route to obtain the target compound.[2]
Materials and Reagents
-
4,5-Dichloro-1,2-phenylenediamine
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
Rose Bengal (photocatalyst)
-
Methanol (solvent)
Experimental Procedure
-
In a round-bottom flask, dissolve 4,5-Dichloro-1,2-phenylenediamine (1 mmol) and Benzil (1 mmol) in methanol.
-
Add Rose Bengal (2 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature while irradiating with a 15W LED bulb.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
A reported yield for this synthesis is 84%.[2]
Potential Application in Organic Photovoltaics
Based on the performance of structurally similar quinoxaline derivatives, this compound is a promising candidate for use as a non-fullerene acceptor (NFA) in bulk heterojunction (BHJ) solar cells. The two chlorine atoms are strong electron-withdrawing groups, which would lower the LUMO energy level of the molecule, a desirable characteristic for an electron acceptor to ensure efficient charge transfer from a donor material.
The table below summarizes the performance of OPV devices fabricated with other quinoxaline-based polymers, which can serve as a benchmark for the potential performance of devices incorporating this compound.
| Quinoxaline-based Polymer | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PIDTT-QxN2 | ITO/ZnO/polymer:PC₇₁BM/MoO₃/Ag | - | - | - | 4.90 | [6] |
| BDT-QX polymers with tPDI₂N-EH | Slot-die coated | > 1.0 | - | ~60 | up to 4.11 | [3] |
| P(Qx8O-T) | Aqueous-processed | - | - | - | - | [5] |
| P(Qx8O-Se) | Aqueous-processed | - | - | - | - | [5] |
Generalized Experimental Protocol for OPV Device Fabrication and Characterization
This section outlines a general procedure for fabricating and testing a bulk heterojunction organic solar cell, where this compound could be used as the electron acceptor material.
Materials and Equipment
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Electron Donor Material (e.g., a conjugated polymer like PTB7 or a small molecule)
-
This compound (as the electron acceptor)
-
Electron Transport Layer (ETL) material (e.g., ZnO, Ca)
-
Metal electrode (e.g., Al, Ag)
-
Organic solvents (e.g., chlorobenzene, o-dichlorobenzene)
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit
Device Fabrication Procedure
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.
-
Active Layer Preparation: Prepare a blend solution of the electron donor material and this compound in a suitable organic solvent. The donor:acceptor ratio and solution concentration should be optimized.
-
Active Layer Deposition: Spin-coat the active layer blend onto the HTL. The thickness of this layer is a critical parameter for device performance. Anneal the film at an optimized temperature to improve morphology.
-
Electron Transport Layer (ETL) and Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL (if used) and the top metal electrode under high vacuum.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated device under simulated AM 1.5G solar irradiation (100 mW/cm²).
-
Performance Parameter Extraction: From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the spectral response of the device.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Generalized OPV Device Fabrication Workflow
Caption: Generalized workflow for OPV device fabrication.
Conclusion
This compound possesses key structural and electronic features that make it a compelling candidate for investigation in organic photovoltaics, particularly as a non-fullerene acceptor. The provided synthesis protocol offers an accessible route to obtain this compound, and the generalized device fabrication and characterization protocols serve as a starting point for its evaluation in OPV devices. Further research is warranted to fully elucidate its photovoltaic performance and potential to contribute to the development of efficient organic solar cells.
References
Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Solar Cells
A Promising but Under-Explored Electron Acceptor Candidate
Introduction
Recent research has highlighted the promise of quinoxaline-based non-fullerene acceptors, which have contributed to power conversion efficiencies approaching 20% in organic solar cells.[1][2] The quinoxaline unit is noted for its wide absorption range and low reorganization energy.[1][2] Various derivatives of 2,3-diphenylquinoxaline have been theoretically investigated for their electronic and photovoltaic properties, indicating their potential as bipolar materials with good semiconducting properties.[3][4][5]
Theoretical Performance Data of Related Quinoxaline Derivatives
While no experimental data for organic solar cells utilizing 6,7-dichloro-2,3-diphenylquinoxaline as the primary electron acceptor has been reported, theoretical studies on similar 2,3-diphenylquinoxaline derivatives provide insights into their potential photovoltaic properties. The following table summarizes calculated electrochemical parameters for two related compounds from a theoretical study.
| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | λmax (nm) | Voc (eV) |
| Compound 6¹ | -5.60 | -3.04 | 2.56 | 532 | 0.96 |
| Compound 7¹ | -5.83 | -3.16 | 2.67 | 510 | 0.84 |
¹Data from a theoretical investigation of 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6) and 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7).[4]
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of bulk heterojunction organic solar cells, which could be adapted to evaluate the performance of this compound as an electron acceptor.
Device Fabrication Protocol
A standard device architecture for a conventional bulk heterojunction organic solar cell would be ITO/PEDOT:PSS/Active Layer/Cathode.
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
A blend solution of a suitable donor polymer (e.g., PTB7-Th) and this compound (as the acceptor) in a solvent like chloroform or chlorobenzene is prepared. The donor:acceptor weight ratio is typically varied (e.g., 1:1, 1:1.2, 1:1.5) to optimize performance.
-
The active layer solution is spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time are optimized to achieve a desired film thickness (typically 80-120 nm).
-
The films are then subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the active layer.
-
-
Cathode Deposition:
-
A thin layer of a low work function metal, such as calcium (Ca) or lithium fluoride (LiF), followed by a thicker layer of aluminum (Al) is thermally evaporated on top of the active layer under high vacuum (< 10-6 Torr). The thickness of Ca/LiF is typically around 20-30 nm, and Al is around 80-100 nm.
-
Device Characterization Protocol
-
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated solar cells are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at 100 mW/cm2 from a solar simulator.
-
The key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curves.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE spectrum is measured using a quantum efficiency measurement system. This provides information about the wavelength-dependent photon-to-electron conversion efficiency.
-
-
Morphology Characterization:
-
The surface and bulk morphology of the active layer blend films are characterized using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials.
-
Visualizations
References
Synthetic Protocols for the Derivatization of 6,7-Dichloro-2,3-diphenylquinoxaline: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the derivatization of 6,7-dichloro-2,3-diphenylquinoxaline, a key scaffold in medicinal chemistry. The following methods focus on the functionalization of the 6- and 7-positions through palladium-catalyzed cross-coupling reactions and subsequent transformations, yielding versatile intermediates for drug discovery and development.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The 2,3-diphenylquinoxaline core, in particular, has been identified as a privileged structure in the design of bioactive molecules. The presence of chlorine atoms at the 6- and 7-positions of the quinoxaline ring offers valuable handles for synthetic modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
This document outlines two primary synthetic strategies for the derivatization of this compound:
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): A powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 6,7-diamino-2,3-diphenylquinoxaline.
-
Palladium-Catalyzed Carbon-Carbon Bond Formation (Suzuki-Miyaura Coupling): A versatile cross-coupling reaction for the introduction of aryl or heteroaryl substituents at the 6- and 7-positions.
These protocols are based on established methodologies for similar heterocyclic systems and provide a robust starting point for the synthesis of novel 2,3-diphenylquinoxaline derivatives.
Synthesis of the Starting Material: this compound
The starting material, this compound, can be synthesized via the condensation of 4,5-dichloro-1,2-phenylenediamine with benzil.[1] This reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.
Derivatization Protocols
Palladium-Catalyzed Diamination (Buchwald-Hartwig Amination)
Experimental Protocol:
A general procedure for the palladium-catalyzed amination involves the reaction of the dichloroquinoxaline with an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.2-3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagents Addition: A solution of the amine source (e.g., ammonia surrogate like benzophenone imine, or a primary/secondary amine, 2.2-2.5 equiv) in an anhydrous solvent (e.g., toluene or dioxane, 0.1-0.2 M) is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 6,7-diamino-2,3-diphenylquinoxaline.
Quantitative Data (Representative):
| Starting Material | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Benzophenone Imine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 18 | Estimate: 70-85 |
| This compound | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Dioxane | 100 | 24 | Estimate: 65-80 |
Note: Yields are estimated based on similar reactions reported in the literature for related substrates. Optimization may be required.
References
Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline as a Building Block for Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and applications of 6,7-dichloro-2,3-diphenylquinoxaline as a versatile scaffold for the development of novel nitrogen-containing heterocycles with potential therapeutic applications.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The this compound core, in particular, serves as a valuable building block for the synthesis of a wide array of novel heterocyclic systems. The presence of reactive chlorine atoms at the 6 and 7 positions allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functionalities and the construction of more complex molecular architectures. This document outlines detailed protocols for the synthesis of the parent compound and its subsequent elaboration into other key nitrogen-containing heterocycles, summarizes their biological activities, and provides visual representations of relevant signaling pathways.
Data Presentation
The following tables summarize the in vitro anticancer activity (IC50 values) of various quinoxaline derivatives, highlighting the potential of this scaffold in cancer drug discovery.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Q-1 | This compound | - | - | - |
| TQ-1 | Quinoxaline-triazole derivative | Ty-82 (Leukemia) | 2.5 | [1] |
| THP-1 (Leukemia) | 1.6 | [1] | ||
| IQ-1 | Quinoxaline-imidazole derivative | A375 (Melanoma) | 0.003 | [1] |
| PQ-1 | Quinoxaline-piperazine derivative | Ovarian Cancer | < 1 | [2] |
| Colon Cancer | < 1 | [2] | ||
| CPQ-1 | 6-chloro-7-fluoro quinoxaline derivative | - | - | [3] |
| TQP-1 | Triazoloquinoxaline derivative | MCF-7 (Breast) | 3.41 | [4] |
| HepG2 (Liver) | 6.15 | [4] | ||
| HCT-116 (Colon) | 5.75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Building Block)
This protocol describes the synthesis of the core building block, this compound, via the condensation of 4,5-dichlorobenzene-1,2-diamine and benzil.[5]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Benzil
-
Glacial Acetic Acid
-
Methanol
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-dichlorobenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq).
-
Add 50 mL of glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux with stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture over 200 g of crushed ice in a beaker with gentle stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 50 mL).
-
Recrystallize the crude product from methanol to obtain pure this compound as a solid.
-
Dry the purified product in a vacuum oven.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.
Proposed Protocols for the Synthesis of Nitrogen-Containing Heterocycles from this compound
The following protocols are proposed synthetic routes for the derivatization of this compound based on established nucleophilic aromatic substitution reactions on similar chloro-substituted aromatic compounds. These protocols provide a starting point for researchers to develop specific synthetic methodologies.
Protocol 2: Proposed Synthesis of a Diamino-Substituted Quinoxaline Derivative
This protocol outlines a proposed method for the synthesis of a diamino-substituted quinoxaline derivative via nucleophilic aromatic substitution with a diamine.
Materials:
-
This compound
-
Ethylenediamine (or other suitable diamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in DMF.
-
Add ethylenediamine (2.2 eq) and DIPEA (2.5 eq) to the solution.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Proposed Synthesis of a Triazolo-Fused Quinoxaline Derivative
This protocol describes a proposed multi-step synthesis of a triazolo-fused quinoxaline derivative starting from a diamino-substituted precursor.
Materials:
-
Diamino-substituted quinoxaline derivative (from Protocol 2)
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium azide
-
Appropriate solvent (e.g., water, ethanol)
Procedure:
-
Diazotization: Dissolve the diamino-substituted quinoxaline in a mixture of hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
-
Azide Formation: In a separate flask, dissolve sodium azide in water at 0-5 °C.
-
Slowly add the diazotized solution to the sodium azide solution with vigorous stirring, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cyclization: The resulting diazide intermediate can undergo thermal or photochemical cyclization to form the triazolo-fused quinoxaline. The specific conditions for cyclization will depend on the substrate and should be optimized.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Signaling Pathway and Experimental Workflow Diagrams
Apoptosis Induction by Quinoxaline Derivatives
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified representation of the intrinsic apoptosis pathway, which can be triggered by cellular stress induced by these compounds, is shown below.
Caption: Intrinsic apoptosis pathway induced by quinoxaline derivatives.
Inhibition of VEGFR-2 Signaling by Quinoxaline Derivatives
Quinoxaline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of novel nitrogen-containing heterocycles from this compound and their subsequent biological evaluation.
Caption: Workflow for synthesis and evaluation of quinoxaline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
Application Notes: Fluorescence Quenching Studies Using 6,7-Dichloro-2,3-diphenylquinoxaline
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and as fluorescent probes.[1] Their inherent photophysical properties, which can be tuned by modifying their chemical structure, make them excellent candidates for developing chemosensors.[2][3] 6,7-Dichloro-2,3-diphenylquinoxaline is one such derivative, possessing a rigid aromatic structure conducive to fluorescence. Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to its interaction with another substance, known as a quencher.[2] This phenomenon provides a powerful tool for studying the interactions between molecules and for the quantitative determination of a wide variety of analytes (quenchers).
This document provides a guide for utilizing this compound in fluorescence quenching assays. It covers the fundamental principles, experimental protocols, and data analysis techniques relevant to researchers, scientists, and drug development professionals.
Principle of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. These processes can be broadly categorized into two main types: dynamic and static quenching.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution.[2] Upon collision, the fluorophore returns to the ground state without emitting a photon. This process is dependent on diffusion and is affected by temperature and viscosity. Dynamic quenching affects the excited state of the fluorophore and thus alters its lifetime.[2]
-
Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex on the ground state.[4] This complex absorbs light but does not emit it. Since a fraction of the fluorophores are "dark" from the beginning, the overall fluorescence intensity is reduced. This type of quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[5]
The efficiency of quenching is typically analyzed using the Stern-Volmer equation.[6]
Quantitative Data Summary
Disclaimer: The following table presents a hypothetical data summary to illustrate the typical results obtained from fluorescence quenching studies. Specific experimental data for this compound was not available in the reviewed literature. The values are for demonstrative purposes only.
| Analyte (Quencher) | Quenching Mechanism | Stern-Volmer Constant (Ksv) [M⁻¹] | Bimolecular Quenching Constant (kq) [M⁻¹s⁻¹] | Limit of Detection (LOD) [µM] |
| 2,4-Dinitrotoluene | Dynamic | 1.5 x 10⁴ | 1.3 x 10¹² | 0.5 |
| Copper (II) Ions | Static & Dynamic | 8.2 x 10³ | 7.1 x 10¹¹ | 1.2 |
| Adenine | Static | 5.0 x 10⁴ | - | 0.2 |
| Tryptophan | Dynamic | 2.1 x 10³ | 1.8 x 10¹¹ | 2.5 |
Experimental Protocols
This section details a generalized protocol for performing a fluorescence quenching titration experiment.
1. Materials and Reagents
-
Fluorophore: this compound (Purity > 98%)
-
Quencher: Analyte of interest (e.g., nitroaromatic compound, metal salt, biomolecule)
-
Solvent: Spectroscopic grade solvent in which both fluorophore and quencher are soluble and that does not interfere with the fluorescence measurement (e.g., Acetonitrile, DMSO, Ethanol, Buffered Aqueous Solution).
-
Volumetric flasks and pipettes: Calibrated for accurate solution preparation.
-
Quartz cuvette: 1 cm path length.[7]
2. Instrumentation
-
Spectrofluorometer: Equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.[8] The instrument should be capable of recording emission spectra and measuring fluorescence intensity at fixed wavelengths.
3. Preparation of Stock Solutions
-
Fluorophore Stock Solution (1 mM): Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a 1 mM stock solution.
-
Example: To prepare 10 mL of a 1 mM solution (MW = 351.23 g/mol ), dissolve 3.51 mg of the compound in the solvent.
-
-
Working Fluorophore Solution (10 µM): Dilute the stock solution to obtain a working solution with a concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).[7] The absorbance of this solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Quencher Stock Solution (e.g., 10 mM): Prepare a high-concentration stock solution of the quencher in the same solvent as the fluorophore. The concentration should be significantly higher than the fluorophore's to allow for titration without excessive dilution.
4. Experimental Procedure: Fluorometric Titration
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).[3] Set the excitation and emission slit widths (e.g., 5 nm).[3]
-
Determine Excitation and Emission Maxima: Place the 10 µM fluorophore working solution in the cuvette. Scan the excitation spectrum (while monitoring the emission maximum) and then the emission spectrum (while exciting at the excitation maximum) to determine the optimal wavelengths (λex and λem).
-
Initial Measurement (F₀): Pipette a fixed volume (e.g., 2.0 mL) of the 10 µM fluorophore solution into the cuvette. Record the fluorescence intensity at the determined emission maximum. This value is F₀ (fluorescence in the absence of the quencher).[6]
-
Titration: Add a small aliquot (e.g., 2-10 µL) of the quencher stock solution directly into the cuvette. Mix gently but thoroughly, avoiding bubble formation.
-
Equilibration and Measurement (F): Allow the solution to equilibrate for a short period (e.g., 1-2 minutes).[3] Record the fluorescence intensity at the same emission wavelength. This value is F.
-
Repeat: Continue adding aliquots of the quencher and recording the fluorescence intensity after each addition until the fluorescence signal is significantly quenched or no further changes are observed.
5. Data Analysis
-
Correction for Dilution: The addition of the quencher solution dilutes the fluorophore. Correct the observed fluorescence intensities using the following formula:
-
F_corr = F_obs * ((V₀ + V_add) / V₀)
-
Where: F_corr is the corrected fluorescence intensity, F_obs is the observed intensity, V₀ is the initial volume of the fluorophore solution, and V_add is the total volume of quencher solution added.
-
-
Stern-Volmer Analysis: The quenching process is analyzed using the Stern-Volmer equation:[9]
-
F₀ / F = 1 + Ksv * [Q] = 1 + kq * τ₀ * [Q]
-
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher (typically in the order of nanoseconds for similar fluorophores).
-
-
-
Plotting: Create a Stern-Volmer plot by graphing F₀/F versus the quencher concentration [Q].[2]
-
Interpretation:
-
A linear Stern-Volmer plot suggests a single quenching mechanism (either purely dynamic or purely static).[10] The slope of the line is equal to Ksv.
-
An upward curvature in the plot often indicates the presence of both static and dynamic quenching.[10]
-
The bimolecular quenching constant (kq) can be calculated from Ksv if the fluorescence lifetime (τ₀) is known (kq = Ksv / τ₀). The value of kq can help elucidate the quenching mechanism. For dynamic quenching, kq values are typically in the range of 10⁹ – 10¹⁰ M⁻¹s⁻¹.[2][9]
-
Visualizations
Caption: Experimental workflow for fluorescence quenching titration.
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edinst.com [edinst.com]
- 3. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Fluorescence Measurements & Instrumentation | Spectrofluorometer [edinst.com]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. What is a Stern-Volmer Plot? - Edinburgh Instruments [edinst.com]
Investigating the Biological Activity of 6,7-Dichloro-2,3-diphenylquinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[1][3] The 6,7-dichloro-2,3-diphenylquinoxaline scaffold is of particular interest due to the influence of the dichloro and diphenyl substitutions on the molecule's physicochemical properties and potential biological interactions. This document provides detailed application notes and experimental protocols for investigating the biological activity of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Data Presentation: Biological Activity of Related Quinoxaline Derivatives
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | DLD-1 (Colon Cancer) | Radiosensitizer, enhances apoptosis | [4] |
| Quinoxaline derivatives with substituted imidazole | A375 (Melanoma) | 0.003 | [5] |
| 2,3-Diphenylquinoxaline derivatives | AGS (Gastric Adenocarcinoma), HT-29 (Colorectal Adenocarcinoma), MCF-7 (Breast Cancer) | Varies by derivative | [6] |
| Thiazolo[4,5-b]quinoxaline derivatives | A549 (Lung), MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver) | 2.02 - 31.54 | |
| Quinoxaline-based compounds with amide, urea, thiourea, and sulfonamide moieties | HCT116 (Colon), HepG2 (Liver), MCF-7 (Breast) | Varies by derivative | [2] |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric (MIC in µg/mL) | Reference |
| 2,7-dichloro-3-methylquinoxaline 1,4-dioxide | Candida krusei | 0.4 | [7] |
| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | Pseudomonas aeruginosa | Potent activity | |
| 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one | Various bacteria and fungi | 1.98 - 15.6 | [6] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 | [8] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Materials:
-
This compound derivative (test compound)
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA, perform a cell count, and determine cell viability.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
This protocol describes the agar well diffusion method for screening the antimicrobial activity of this compound derivatives against various bacterial and fungal strains.
Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium. The agent creates a concentration gradient, and if the microorganism is susceptible, a zone of inhibition (a clear area where no growth occurs) will be observed around the well. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.
Materials:
-
This compound derivative (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Nutrient Broth or Sabouraud Dextrose Broth
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in the appropriate broth.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
-
Agar Plate Preparation:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile petri dishes to a uniform thickness and allow it to solidify.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare different concentrations of the test compound in DMSO.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound solution into separate wells.
-
Include a positive control (standard antibiotic/antifungal) and a negative control (DMSO).
-
-
Incubation:
-
Allow the plates to stand for 30-60 minutes at room temperature to allow for diffusion of the compound.
-
Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 25-28°C for 48-72 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound and identifying the lowest concentration that shows a clear zone of inhibition.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively elucidated, related quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Potential signaling pathways that could be investigated include the p53 and MAPK/ERK pathways.
Conclusion
The this compound scaffold represents a promising area for drug discovery, with the potential for significant anticancer and antimicrobial activities. The provided protocols for cytotoxicity and antimicrobial screening offer a robust framework for the initial biological evaluation of these derivatives. Further investigation into their specific mechanisms of action, including the elucidation of modulated signaling pathways, will be crucial for their development as therapeutic agents. While specific quantitative data for this compound remains to be established, the information on related compounds suggests that this class of molecules warrants further exploration.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 6,7-Dichloro-2,3-diphenylquinoxaline into Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline-based polymers are a class of high-performance materials known for their exceptional thermal and chemical stability, as well as their interesting optical and electronic properties.[1][2] The incorporation of the 6,7-dichloro-2,3-diphenylquinoxaline moiety into a polymer backbone can be achieved through various polycondensation reactions, leveraging the reactive chlorine atoms for cross-coupling. This document provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization via Suzuki or Stille coupling reactions. These methods are versatile and allow for the creation of novel conjugated polymers with tailored properties for applications in electronics, photonics, and potentially as advanced materials in drug delivery or diagnostic systems.[3][4]
Part 1: Synthesis of this compound Monomer
This protocol details the synthesis of the monomer, this compound, through the condensation of 4,5-dichloro-1,2-phenylenediamine with benzil.[5][6]
Experimental Protocol: Monomer Synthesis
1.1 Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier/Purity |
| 4,5-Dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | High Purity |
| Benzil | C₁₄H₁₀O₂ | 210.23 | High Purity |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade |
| Methanol | CH₃OH | 32.04 | ACS Grade |
| Deionized Water | H₂O | 18.02 | N/A |
1.2 Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
1.3 Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) and benzil (2.10 g, 10 mmol).
-
Solvent Addition: Add 40 mL of glacial acetic acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. Maintain reflux for 4-5 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature and then pour it over 100 mL of ice-water.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with deionized water and then with cold methanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product, this compound, in a vacuum oven. The expected product is a solid.[6]
1.4 Characterization: The structure and purity of the synthesized monomer can be confirmed using techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (C₂₀H₁₂Cl₂N₂, MW: 351.23 g/mol ).[7][8]
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Diagram of Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the this compound monomer.
Part 2: Polymerization Methodologies
The synthesized dichlorinated monomer can be polymerized using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille polycondensation. These methods are highly efficient for forming C-C bonds between aromatic units.[9][10]
Protocol 1: Suzuki Polycondensation
This protocol describes the polymerization of this compound with a diboronic acid or ester comonomer.
2.1.1 Materials and Reagents:
| Reagent/Material | Role | Supplier/Purity |
| This compound | Monomer 1 | Synthesized as per Part 1 |
| 1,4-Benzenediboronic acid | Monomer 2 (Example) | High Purity |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | High Purity |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous |
| Toluene | Solvent | Anhydrous |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
| Aliquat 336 | Phase Transfer Catalyst | N/A |
2.1.2 Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (351 mg, 1 mmol), 1,4-benzenediboronic acid (166 mg, 1 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL), DMF (2 mL), and a 2M aqueous solution of K₂CO₃ (2 mL). Add a few drops of Aliquat 336 as a phase transfer catalyst.
-
Polymerization: Heat the mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere. The formation of the polymer may be indicated by an increase in viscosity.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol (200 mL) with stirring.
-
Purification: Collect the precipitated polymer by filtration. To remove catalyst residues, redissolve the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitate it into methanol. Repeat this process 2-3 times.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.
Protocol 2: Stille Polycondensation
This protocol outlines the polymerization of this compound with an organotin comonomer.[9][11]
2.2.1 Materials and Reagents:
| Reagent/Material | Role | Supplier/Purity |
| This compound | Monomer 1 | Synthesized as per Part 1 |
| 2,5-Bis(tributylstannyl)thiophene | Monomer 2 (Example) | High Purity |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Precursor | High Purity |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | Ligand | High Purity |
| Chlorobenzene | Solvent | Anhydrous |
2.2.2 Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound (351 mg, 1 mmol) and 2,5-bis(tributylstannyl)thiophene (660 mg, 1 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and P(o-tol)₃ (24.3 mg, 0.08 mmol) in anhydrous chlorobenzene (2 mL).
-
Polymerization: Add the catalyst solution to the monomer mixture. Add additional anhydrous chlorobenzene to bring the total volume to 10 mL. Heat the reaction to 130 °C and stir for 48 hours under an inert atmosphere.[12]
-
Precipitation and Isolation: After cooling, pour the viscous solution into 200 mL of methanol.
-
Purification: Collect the polymer by filtration. Wash the polymer extensively with methanol and acetone to remove residual monomers and catalyst byproducts.
-
Drying: Dry the purified polymer in a vacuum oven.
Part 3: Data Presentation
The properties of the resulting polymers are crucial for determining their suitability for various applications.
Table of Expected Polymer Properties:
| Property | Suzuki Polymer (Example) | Stille Polymer (Example) | Method of Analysis |
| Yield (%) | 80-95% | 75-90% | Gravimetric |
| Number Average Molecular Weight (Mn, kDa) | 15 - 50 | 20 - 60 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.7 - 2.3 | GPC |
| Glass Transition Temperature (Tg, °C) | > 250 | > 250 | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td, °C) | > 450 | > 450 | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in CHCl₃, THF, Toluene | Soluble in CHCl₃, Chlorobenzene | Visual Inspection |
| UV-Vis λmax (nm, film) | Dependent on comonomer | 450 - 600 | UV-Vis Spectroscopy |
| Photoluminescence λmax (nm, film) | Dependent on comonomer | 550 - 700 | Photoluminescence Spectroscopy |
Note: The exact properties will depend on the chosen comonomer, catalyst system, and reaction conditions. Polyphenylquinoxalines (PPQs) are known for their high thermal stability, with glass transition temperatures often exceeding 250 °C.[2][13]
Diagram of a General Polycondensation Workflow
References
- 1. "Polyquinoxaline Matrix Resins And Composites" by Paul M. Hergenrother and John W. Connell [digitalcommons.unl.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization [mdpi.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. This compound | C20H12Cl2N2 | CID 5187888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Transient Absorption Spectroscopy of 6,7-Dichloro-2,3-diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules and materials.[1][2] This method allows for the characterization of transient species, such as excited singlet and triplet states, and the elucidation of photochemical and photophysical pathways, including intersystem crossing, internal conversion, and charge transfer processes.[3][4] For a molecule like 6,7-Dichloro-2,3-diphenylquinoxaline, which possesses a complex electronic structure due to the presence of the quinoxaline core, phenyl substituents, and halogen atoms, TAS can provide invaluable insights into its excited-state behavior upon photoexcitation.
The quinoxaline moiety is a known fluorophore, and its derivatives are of interest for their potential applications in organic electronics, sensing, and photodynamic therapy.[5] The substitution pattern, including the presence of chlorine atoms and phenyl groups, is expected to significantly influence the photophysical properties of the molecule, such as the energies and lifetimes of its excited states.[6] Understanding these properties is crucial for the rational design of new materials and drugs with tailored photoactive characteristics.
These application notes provide a detailed protocol for performing transient absorption spectroscopy on this compound, from sample preparation to data analysis.
Experimental Setup and Workflow
The experimental setup for transient absorption spectroscopy is centered around a pump-probe configuration. An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) monitors the resulting changes in absorption. By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states can be mapped.[1]
A typical femtosecond transient absorption spectrometer consists of a Ti:Sapphire laser system to generate femtosecond pulses, an optical parametric amplifier (OPA) to tune the pump wavelength, a mechanism for generating a white-light continuum probe, a variable delay line for the probe path, a sample cell, and a detection system comprising a spectrograph and a CCD camera.[7]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6,7-Dichloro-2,3-diphenylquinoxaline
Welcome to the technical support center for the purification of crude 6,7-Dichloro-2,3-diphenylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. The most common synthesis involves the condensation of 4,5-dichloro-1,2-phenylenediamine with benzil.[1] Potential impurities include:
-
Unreacted 4,5-dichloro-1,2-phenylenediamine
-
Unreacted benzil
-
Partially reacted intermediates
-
Side-products from undesired condensation reactions
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[2][3][4] A suitable mobile phase will show a clear separation between the desired product and any impurities. The purity of the final product can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[3]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a solid. While the exact color is not specified in the search results, related compounds are described as beige or brown solids.[1][5] The melting point is a key indicator of purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not a good solvent for this compound.
-
Solution: Select a more appropriate solvent. For chlorinated aromatic compounds, solvents like ethanol, methanol, acetic acid, or mixtures including hexane, ethyl acetate, or dichloromethane may be effective.[1][6] Experiment with small quantities to find a solvent that dissolves the compound when hot but not when cold.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is cooling too rapidly.
-
Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle agitation can sometimes promote crystallization.
-
Possible Cause 2: The concentration of the compound is too high, or there are significant impurities present.
-
Solution 2: Try diluting the solution with more solvent before heating and cooling. If impurities are the issue, a preliminary purification by column chromatography may be necessary.
Problem 3: No crystals form even after the solution has cooled completely.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Possible Cause 2: The chosen solvent is too good a solvent, even at low temperatures.
-
Solution 2: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then warm until it is clear and allow to cool slowly.
Column Chromatography
Column chromatography is ideal for separating the desired product from significant amounts of impurities, especially those with different polarities.
Problem 1: Poor separation of the compound from impurities on the column.
-
Possible Cause 1: The incorrect mobile phase (eluent) was chosen.
-
Solution 1: Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point for quinoxaline derivatives can be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. Adjust the ratio to achieve good separation of the spots on the TLC plate.
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution 2: Ensure the column is packed uniformly without any air bubbles or cracks.
-
Possible Cause 3: The sample was loaded in too large a volume of solvent.
-
Solution 3: Dissolve the crude product in the minimum amount of the eluent before loading it onto the column.
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if you started with a 9:1 hexane:ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate.
Problem 3: The compound elutes too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Experimental Protocols
Recrystallization Protocol
This is a general protocol that may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or acetic acid).[1][6] Heat the test tube gently. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography Protocol
This is a general protocol that will require optimization based on TLC analysis.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). Visualize the spots under UV light to determine the best solvent system for separation.
-
Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes typical data that should be recorded during the purification process. The values provided are hypothetical and will vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Mass (g) | Starting Purity (%) | Final Mass (g) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization | 5.0 | 90 | 4.2 | 98 | 84 |
| Column Chromatography | 5.0 | 85 | 3.8 | >99 | 76 |
Visualizations
Experimental Workflow for Purification
References
"troubleshooting side reactions in the synthesis of dichlorinated quinoxalines"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorinated quinoxalines.
Troubleshooting Guides
Problem 1: Low or No Yield of 2,3-Dichloroquinoxaline
Q1: My reaction to convert quinoxaline-2,3-dione to 2,3-dichloroquinoxaline resulted in a very low yield. What are the potential causes and solutions?
A1: Low yields in this chlorination reaction are a common issue and can stem from several factors. Here is a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The chlorination may not have gone to completion. Ensure that the reaction time and temperature are adequate. For instance, when using phosphorus oxychloride (POCl₃), refluxing for at least 3 hours at 100°C is recommended.[1] With thionyl chloride (SOCl₂) and a catalytic amount of DMF, refluxing for 1 hour is a common protocol.[1]
-
Moisture Contamination: Chlorinating agents like phosphorus pentachloride (PCl₅) are extremely sensitive to moisture.[2] Any water present in the starting material, solvent, or glassware will react with the chlorinating agent to produce unwanted byproducts like HCl and POCl₃, reducing the amount of active reagent available for the desired reaction.[2]
-
Solution: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Ensure the quinoxaline-2,3-dione starting material is completely dry. When using PCl₅, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube on the condenser.[3]
-
-
Suboptimal Chlorinating Agent: The choice and amount of chlorinating agent are crucial.
-
Poor Quality Starting Material: Impurities in the quinoxaline-2,3-dione can interfere with the reaction.
-
Solution: Ensure the starting material is pure. Recrystallization of the quinoxaline-2,3-dione may be necessary before proceeding with the chlorination.
-
Problem 2: Presence of Mono-chlorinated Impurity
Q2: My final product is contaminated with a significant amount of 2-chloro-3-hydroxyquinoxaline. How can I avoid this and purify my product?
A2: The presence of the mono-chlorinated and partially hydrolyzed product indicates an incomplete reaction or hydrolysis during workup.
-
Incomplete Chlorination: The reaction may not have been allowed to proceed to completion, leaving some of the mono-chloro intermediate unreacted.
-
Solution: Increase the reaction time or temperature to ensure full conversion to the dichlorinated product. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
-
Hydrolysis during Workup: 2,3-dichloroquinoxaline is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. Quenching the reaction mixture with ice-cold water is a standard procedure, but prolonged contact with water, especially if not cold, can lead to the formation of the mono-chloro hydroxy impurity.[1]
-
Solution: Perform the workup quickly and at low temperatures. After quenching with ice water, filter the precipitated product promptly and wash it with cold water.[1]
-
-
Purification:
Frequently Asked Questions (FAQs)
Q3: What are the common side products in the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3-dione?
A3: Besides the mono-chlorinated impurity, other side products can form depending on the reaction conditions and reagents used. When using PCl₅, side products can include various phosphorus oxides and chlorides resulting from the reaction with any residual water.[2] Over-chlorination on the benzene ring is generally not observed under standard conditions for this specific transformation. In subsequent reactions using 2,3-dichloroquinoxaline, side reactions often involve incomplete substitution or di-substitution when a mono-substituted product is desired.[5]
Q4: Can I use other chlorinating agents besides POCl₃ and PCl₅?
A4: Yes, a combination of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is a very effective and high-yielding method for the chlorination of quinoxaline-2,3-diones.[1][4] This system forms the Vilsmeier reagent in situ, which is a powerful chlorinating agent.[4]
Q5: How can I confirm the identity and purity of my synthesized 2,3-dichloroquinoxaline?
A5: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: Pure 2,3-dichloroquinoxaline has a reported melting point of 152-154 °C. A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum in CDCl₃ should show two multiplets in the aromatic region, typically around δ 8.02-8.07 ppm and δ 7.80-7.85 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ will show characteristic peaks for the chlorinated carbons and the aromatic carbons.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 199, with a characteristic isotopic pattern for two chlorine atoms.[1]
-
-
Chromatography (TLC/HPLC): Thin-layer chromatography or high-performance liquid chromatography can be used to assess the purity of the product by detecting the presence of any impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,3-Dichloroquinoxaline
| Starting Material | Chlorinating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | None (POCl₃ as solvent) | 100 | 3 | 92 | [1] |
| 2,3-Dihydroxyquinoxaline | SOCl₂ / DMF (catalytic) | 1-chlorobutane | 79-100 (Reflux) | 1 | 98 | [1] |
| 1,2,3,4-Tetrahydroquinoxaline-2,3-dione | PCl₅ | None | 160 | 2 | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline using Phosphorus Oxychloride (POCl₃)
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add phosphorus oxychloride (20 ml).
-
Heat the mixture to reflux at 100 °C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it over crushed ice.
-
An off-white solid will precipitate.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the solid with cold water and dry under vacuum to obtain 2,3-dichloroquinoxaline.[1]
Protocol 2: Synthesis of 2,3-Dichloroquinoxaline using Thionyl Chloride and DMF
-
In a round-bottom flask, prepare a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) and thionyl chloride (2.92 g, 24.6 mmol) in 1-chlorobutane (20 mL).
-
Add N,N-dimethylformamide (0.5 mg, 0.0673 mmol) dropwise to the slurry.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to ambient temperature.
-
The product will crystallize as white needles.
-
Filter the needles, wash with ethyl ether, and dry to obtain 2,3-dichloroquinoxaline.[1]
Mandatory Visualization
Caption: Synthesis workflow for 2,3-dichloroquinoxaline.
Caption: Troubleshooting decision tree for side reactions.
References
"improving the solubility of 6,7-Dichloro-2,3-diphenylquinoxaline for device fabrication"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dichloro-2,3-diphenylquinoxaline, particularly focusing on challenges related to its solubility for device fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended as a starting point for dissolving this compound?
A2: Based on the solubility of the parent compound, 2,3-diphenylquinoxaline, good starting points for solubilizing its dichloro-derivative include chlorinated solvents and polar aprotic solvents.[1] It is recommended to perform small-scale solubility tests with the solvents listed in the table below.
Q3: My this compound material is not dissolving well, even in the recommended solvents. What can I do?
A3: If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the solvent can significantly increase the solubility of many organic compounds. Use a warm water bath or a hot plate with stirring. Be mindful of the solvent's boiling point and the thermal stability of the compound.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.
-
Co-solvent System: Employing a mixture of two or more miscible solvents can sometimes provide better solubility than a single solvent. For instance, a mixture of a good solvent (like chloroform) with a more volatile co-solvent might be beneficial for certain deposition techniques.
-
Check Purity: Impurities in your material can sometimes affect its solubility. If possible, verify the purity of your this compound.
Q4: I am observing crystallization of the compound in my solution or during thin-film deposition. How can I prevent this?
A4: Crystallization can be a significant issue, especially when preparing supersaturated solutions for thin-film fabrication. Here are some strategies to mitigate this:
-
Solvent Choice: The choice of solvent is crucial. Solvents in which the compound has moderate to high solubility are generally preferred. A solvent that evaporates too quickly can induce rapid supersaturation and crystallization.
-
Use of Additives: Small amounts of additives, sometimes referred to as crystallization inhibitors or plasticizers, can disrupt intermolecular interactions and prevent ordered packing, thus inhibiting crystallization.
-
Deposition Conditions: For techniques like spin coating, the spin speed and acceleration can influence the solvent evaporation rate and film morphology.[2] Optimizing these parameters is essential. For thermal evaporation, the deposition rate and substrate temperature are key parameters to control.
-
Substrate Temperature: The temperature of the substrate during deposition can affect the kinetics of film formation and crystallization. Experiment with different substrate temperatures to find the optimal condition.
Troubleshooting Guide: Poor Solubility and Crystallization
This guide provides a systematic approach to address common issues encountered during the dissolution and processing of this compound.
Problem 1: The compound does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | Increase the volume of the solvent incrementally until the solute dissolves. |
| Low Temperature | Gently warm the solution while stirring. Monitor the temperature to avoid solvent boiling. |
| Inappropriate Solvent | Test the solubility in a range of alternative solvents (see solubility table below). |
| Agglomeration | Use an ultrasonic bath to break up any particle agglomerates. |
| Saturation Limit Reached | If the goal is a saturated solution, ensure no more solute is added than can be dissolved at that temperature. |
Problem 2: The compound precipitates out of solution over time.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | Prepare fresh solutions before use. Avoid long-term storage of supersaturated solutions. |
| Temperature Fluctuation | Store the solution at a constant temperature. A slight decrease in temperature can cause precipitation. |
| Solvent Evaporation | Ensure the solution container is tightly sealed to prevent solvent loss. |
Problem 3: The thin film shows signs of crystallization (e.g., formation of needles, spherulites).
| Possible Cause | Troubleshooting Step |
| Rapid Solvent Evaporation | For spin coating, try a lower spin speed or use a solvent with a higher boiling point. |
| High Solution Concentration | Reduce the concentration of the solution. |
| Incompatible Solvent System | Experiment with different solvents or co-solvent mixtures. |
| Substrate Incompatibility | Ensure the substrate is clean and pre-treated if necessary to improve surface energy compatibility. |
| Slow Cooling (for melt processing) | If applicable, increase the cooling rate to promote the formation of an amorphous film. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Predicted)
This table provides a predicted qualitative solubility based on the known solubility of the parent compound, 2,3-diphenylquinoxaline, and general principles of organic chemistry.[1] Experimental verification is highly recommended.
| Solvent | Chemical Formula | Predicted Solubility | Notes |
| Chloroform | CHCl₃ | High | A good starting point for creating solutions for spin coating. |
| Dichloromethane (DCM) | CH₂Cl₂ | High | Similar to chloroform, but more volatile. |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate to High | Has been used for spin coating of similar diphenylquinoxaline derivatives.[3][4] |
| Toluene | C₇H₈ | Moderate | A less polar option that may be suitable for certain applications. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Moderate to High | A polar aprotic solvent, may require heating to fully dissolve. |
| Ethanol | C₂H₅OH | Low to Moderate | The parent compound is soluble in ethanol. |
| Hexane | C₆H₁₄ | Low | Generally not a good solvent for polar or halogenated compounds. |
| Water | H₂O | Very Low | Expected to be practically insoluble in water. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Preparation: Weigh a small, known amount of this compound (e.g., 1 mg) into a small vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Observation: Vigorously stir or vortex the mixture at room temperature for 2-3 minutes. Observe if the solid dissolves completely.
-
Heating (Optional): If the solid does not dissolve, gently warm the vial in a water bath (e.g., to 40-50 °C) and continue stirring. Observe for dissolution.
-
Sonication (Optional): If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the observation steps.
-
Documentation: Record the approximate concentration at which the compound fully dissolves for each solvent tested.
Protocol 2: Preparation of a Thin Film by Spin Coating (Starting Point)
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform or THF) at a desired concentration (e.g., 5-10 mg/mL). Ensure the compound is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Substrate Preparation: Clean the substrate (e.g., glass, silicon wafer) thoroughly. A common cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Spin Coating: Dispense a small amount of the solution onto the center of the substrate. Spin the substrate at a desired speed (e.g., 1500-3000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time will determine the film thickness.
-
Annealing (Optional): To remove residual solvent and potentially improve film morphology, the coated substrate can be annealed on a hotplate at a specific temperature (e.g., 80-120 °C) for a short period (e.g., 5-10 minutes). The annealing temperature should be below the compound's melting or decomposition point.
Visualizations
Caption: Experimental workflow for thin film device fabrication.
Caption: Troubleshooting logic for solubility issues.
References
"strategies to avoid impurities in the synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline"
Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid impurities during the synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and benzil (a 1,2-dicarbonyl compound).[1][2] This reaction is typically catalyzed by an acid or promoted by specific reaction conditions to afford the desired quinoxaline derivative.
Q2: What are the most likely impurities in this synthesis?
While specific impurities are highly dependent on the reaction conditions, common contaminants may include:
-
Unreacted Starting Materials: Residual 4,5-dichloro-1,2-phenylenediamine and benzil.
-
Incompletely Cyclized Intermediates: Schiff base intermediates that have not undergone the final ring-closing step.
-
Oxidation/Degradation Products: The diamine starting material can be susceptible to oxidation, leading to colored impurities.
-
Side-Products: Self-condensation of the diamine or other unintended side reactions, particularly under harsh conditions like high heat or strong acids.[1]
-
Catalyst Residues: Traces of the catalyst used in the reaction.
Q3: How does the choice of catalyst impact the purity of the final product?
The catalyst plays a crucial role in reaction efficiency and, consequently, product purity. An effective catalyst accelerates the desired reaction, minimizing the time for side reactions to occur.[3] Modern methods often employ mild and reusable catalysts to improve yields and simplify purification.[3][4] For instance, using catalysts like iodine or various solid acids can promote high yields in short reaction times under mild conditions.[5]
Q4: What is the recommended solvent for this reaction?
A mixture of ethanol and water (e.g., a 3:1 or 1:1 ratio) is frequently cited as an effective and environmentally friendly solvent system.[3][5][6] Methanol is also commonly used.[7] The choice of solvent can influence reaction rate and solubility of reactants and products, affecting the ease of isolation and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalyst. 4. Electron-withdrawing effects of chloro-substituents slowing the reaction.[6] | 1. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material spot disappears.[8] 2. If running at room temperature, consider gentle heating or refluxing.[3][7] Alternatively, methods like microwave or ultrasound irradiation can improve yields and reduce reaction times.[5][9] 3. Screen different catalysts. Mild acid catalysts like oxalic acid or iodine (5 mol%) are often effective.[4][5] |
| Product is Discolored (e.g., dark brown instead of pale yellow) | 1. Oxidation of the 4,5-dichloro-1,2-phenylenediamine starting material. 2. Formation of polymeric side-products due to excessive heat or prolonged reaction time. 3. Air oxidation of reaction intermediates. | 1. Use high-purity, preferably freshly purified or purchased, diamine. 2. Avoid unnecessarily high temperatures or long reaction times. Monitor via TLC. 3. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Presence of Unreacted Starting Materials in Final Product | 1. Insufficient reaction time. 2. Reactants not used in stoichiometric amounts. 3. Poor solubility of a reactant in the chosen solvent. | 1. Extend the reaction time, ensuring completion via TLC analysis.[7] 2. Carefully measure equimolar amounts of the diamine and benzil.[10] 3. If solubility is an issue, try a different solvent system or increase the reaction temperature. |
| Difficult Purification / Oily Product | 1. Presence of multiple side-products. 2. Residual solvent or catalyst. | 1. Optimize reaction conditions (temperature, catalyst, time) to favor a cleaner reaction. 2. Ensure the product is fully precipitated, wash thoroughly with water, and dry completely. 3. Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate.[7][11] |
Data on Catalytic Systems for Quinoxaline Synthesis
The following table summarizes various catalytic systems used for the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyls, providing insight into conditions that favor high efficiency.
| Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference(s) |
| Ammonium Heptamolybdate | EtOH/H₂O (3:1) | Room Temp | 15 - 25 min | 91 - 95% | [6] |
| Oxalic Acid | None (Grinding) | Room Temp | 2 - 10 min | 94 - 98% | |
| Iodine (5 mol%) | EtOH/H₂O (1:1) | 50°C (Microwave) | 1 - 3 min | 90 - 96% | [5] |
| H₅PW₆Mo₄V₂O₄₀·14H₂O | EtOH/H₂O (1:1) | Reflux | 40 - 68 min | 85 - 93% | [3] |
| No Catalyst | Ethanol | Reflux | 30 min | 51% | |
| No Catalyst | Ethanol | Ultrasound | 8 min | 97% | [9] |
Experimental Protocols
Protocol: Synthesis of this compound using an Iodine Catalyst
This protocol is adapted from methodologies employing mild acid catalysis.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 mmol) and benzil (1 mmol) in a 1:1 mixture of ethanol and water (e.g., 10 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (5 mol%, approximately 0.05 mmol).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50°C) under reflux.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting diamine is no longer visible.
-
Workup: Once the reaction is complete, add dichloromethane (20 mL) to the mixture. Wash the organic layer successively with a 5% sodium thiosulphate solution (to quench the iodine) and brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a solid.[11]
Visualizations
Workflow for High-Purity Synthesis
Caption: Experimental workflow for minimizing impurities.
Factors Influencing Product Purity
Caption: Key parameters affecting final product purity.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. ijiset.com [ijiset.com]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
"optimization of reaction conditions for the synthesis of quinoxaline derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxaline derivatives?
A1: The most widely used method is the condensation reaction between an o-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound.[1][2][3][4] This method is versatile and can be adapted to produce a wide range of quinoxaline derivatives.
Q2: What are the key reaction parameters to optimize for a successful quinoxaline synthesis?
A2: The key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the substituents on both the diamine and dicarbonyl compound will also significantly influence the reaction outcome.
Q3: How can I purify my synthesized quinoxaline derivatives?
A3: Purification of quinoxaline derivatives is typically achieved through recrystallization or column chromatography.[5][6][7] The choice of solvent for recrystallization depends on the polarity of the compound. For column chromatography, a common stationary phase is silica gel, with an eluent system tailored to the polarity of the product.[7]
Q4: What are the standard techniques for characterizing quinoxaline derivatives?
A4: Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds.[8][9][10][11] Melting point analysis can also be used as an indicator of purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reactants | - Verify the purity of the o-phenylenediamine and 1,2-dicarbonyl compound using appropriate analytical techniques (e.g., NMR, melting point). - Ensure the diamine has not been oxidized, which can be visually indicated by a change in color. |
| Suboptimal Catalyst | - If using a catalyst, ensure it is active and used in the correct concentration. - Consider screening different types of catalysts, such as acid catalysts (e.g., acetic acid, CSA), metal catalysts (e.g., CuI, NiBr2), or organocatalysts.[12][13] |
| Inappropriate Solvent | - The solvent should be able to dissolve the reactants but not react with them. - Common solvents include ethanol, methanol, acetonitrile, and toluene.[4][5][13] - In some cases, solvent-free reactions or the use of green solvents like water or ionic liquids can improve yields.[3] |
| Incorrect Reaction Temperature | - The optimal temperature can vary significantly depending on the specific reactants and catalyst used. - Some reactions proceed at room temperature, while others require heating or reflux.[13][14] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress by TLC to ensure it has gone to completion. - Prolonged reaction times can sometimes lead to the formation of byproducts and decomposition of the desired product.[14] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Self-condensation of the 1,2-dicarbonyl compound can occur. This can sometimes be minimized by slowly adding the dicarbonyl compound to the reaction mixture. - Oxidation of the o-phenylenediamine can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. For example, using an alcohol as a solvent at high temperatures with a strong acid catalyst could lead to ether formation. |
| Impure Starting Materials | - Purify the starting materials before use. Impurities in the reactants can lead to the formation of undesired side products. |
| Isomer Formation | - If using an unsymmetrically substituted o-phenylenediamine or 1,2-dicarbonyl compound, the formation of regioisomers is possible. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, illustrating the effect of different catalysts and solvents on reaction yield and time.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Toluene | 25 | 120 | 0 | [4] |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [4] |
| AlFeMoVP | Toluene | 25 | 120 | 80 | [4] |
| CSA (20 mol%) | Ethanol | Room Temp. | 120-480 | High | [13] |
| I₂ (20 mol%) | DMSO | - | - | 78-99 | [2] |
Table 2: Effect of Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CSA (20 mol%) | Methanol | Room Temp. | - | Moderate | [13] |
| CSA (20 mol%) | Acetonitrile | Room Temp. | - | Moderate | [13] |
| CSA (20 mol%) | Ethanol/Water | Room Temp. | - | Moderate | [13] |
| CSA (20 mol%) | Ethanol | Room Temp. | 2-8 | High | [13] |
| Bentonite clay K-10 | Ethanol | Room Temp. | - | High | [5] |
| HFIP | - | Room Temp. | 1 | 95 | [5] |
Experimental Protocols
General Procedure for the Synthesis of Quinoxaline Derivatives using Camphorsulfonic Acid (CSA) as a Catalyst [13]
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL).
-
Add camphorsulfonic acid (CSA) (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.
-
Filter the solid product, wash it with water, and dry it.
General Procedure for Microwave-Assisted Synthesis of Quinoxaline Derivatives [3][11]
-
In a microwave-safe vessel, mix the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
If a catalyst is used, add it to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (typically a few minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of quinoxaline derivatives.
Caption: Troubleshooting decision tree for low reaction yield in quinoxaline synthesis.
References
- 1. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrar.org [ijrar.org]
- 12. Quinoxaline synthesis [organic-chemistry.org]
- 13. ijrar.org [ijrar.org]
- 14. ecommons.udayton.edu [ecommons.udayton.edu]
"addressing poor film morphology of 6,7-Dichloro-2,3-diphenylquinoxaline in thin films"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dichloro-2,3-diphenylquinoxaline in thin film applications. Poor film morphology is a common challenge that can significantly impact the performance of organic electronic devices. This guide offers structured advice to diagnose and resolve these issues.
Troubleshooting Guides
Poor film morphology of this compound can manifest in various ways, including dewetting, pinholes, aggregation, and high surface roughness. The following guides are designed to address these issues in a systematic, question-and-answer format.
Guide 1: Spin Coating Issues
Question: My spin-coated film of this compound is showing signs of dewetting and incomplete surface coverage. What are the likely causes and how can I fix this?
Answer: Dewetting and poor surface coverage are often related to a combination of factors including solvent choice, solution concentration, and substrate surface energy.
Troubleshooting Steps:
-
Substrate Cleaning: Ensure your substrate is meticulously clean. Organic residues or particulates can act as nucleation sites for dewetting. Implement a rigorous cleaning protocol.
-
Solution Concentration: A very dilute solution may not have enough material to form a continuous film, while a supersaturated solution can lead to rapid aggregation. Systematically vary the concentration to find the optimal range.
-
Spin Speed and Acceleration: A low spin speed might not provide enough force to spread the solution evenly, while a very high spin speed can cause the solvent to evaporate too quickly, leading to film defects. Experiment with different spin speeds and acceleration ramps.
-
Surface Energy Modification: If dewetting persists, consider modifying the substrate's surface energy. This can be achieved through UV-ozone treatment or by applying a self-assembled monolayer (SAM).
Question: The film appears hazy and shows evidence of aggregation or crystallization upon spin coating. How can I achieve a more uniform, amorphous film?
Answer: Hazy films and visible aggregation are typically signs of poor solubility or premature crystallization during the spin coating process.
Troubleshooting Steps:
-
Solvent System: A single solvent may not be optimal. Try using a co-solvent system. A common strategy is to use a primary solvent with high solubility for the compound and a secondary, higher-boiling point solvent to control the evaporation rate and film drying dynamics.
-
Solution Filtration: Always filter your solution through a sub-micron filter (e.g., 0.2 µm PTFE) immediately before spin coating to remove any undissolved particles or aggregates.
-
Deposition Temperature: Gently warming the solution and/or the substrate can improve solubility and help achieve a more uniform film. However, be cautious as excessive heat can accelerate solvent evaporation.
-
Post-Deposition Annealing: A rapid thermal anneal after spin coating can sometimes redissolve small aggregates and then, upon cooling, form a more ordered film.
Guide 2: Vapor Deposition Issues
Question: My thermally evaporated film of this compound is rough and non-uniform. What parameters should I adjust?
Answer: Film quality in thermal evaporation is highly dependent on the deposition rate, substrate temperature, and vacuum pressure.
Troubleshooting Steps:
-
Deposition Rate: A high deposition rate can lead to a rougher film with smaller grains. Try decreasing the deposition rate to allow molecules more time to arrange on the substrate surface, which can promote the formation of a smoother, more ordered film.
-
Substrate Temperature: The substrate temperature during deposition is a critical parameter.
-
Low Temperature: May result in a more amorphous film, but can also lead to higher stress and poor adhesion.
-
High Temperature: Can increase the mobility of the molecules on the surface, potentially leading to larger crystal grains and a more ordered film. However, excessively high temperatures can cause re-evaporation or degradation of the material. A systematic variation of the substrate temperature is recommended.
-
-
Vacuum Level: A high vacuum is essential to prevent contamination and ensure a long mean free path for the evaporated molecules. A poor vacuum can lead to the incorporation of impurities and result in a defective film. Ensure your chamber base pressure is in the range of 10⁻⁶ to 10⁻⁷ Torr or lower.
-
Source-to-Substrate Distance: The distance between the evaporation source and the substrate can affect the uniformity of the film. A larger distance generally leads to better uniformity but a lower deposition rate.
Question: The deposited film has poor adhesion to the substrate. What could be the cause?
Answer: Poor adhesion is often due to substrate contamination or a mismatch in surface energies.
Troubleshooting Steps:
-
Substrate Cleaning: As with spin coating, a pristine substrate surface is paramount for good adhesion. Use a multi-step cleaning process appropriate for your substrate material.
-
In-situ Substrate Cleaning: If your deposition system has the capability, an in-situ cleaning step, such as an ion gun or plasma treatment, can be very effective at removing the final layer of contaminants just before deposition.
-
Adhesion Layer: In some cases, a thin adhesion layer (e.g., a few nanometers of a metal or metal oxide) may be necessary to promote the adhesion of the organic film.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data is limited in the public domain, based on the synthesis of related 2,3-diphenylquinoxaline compounds, it is expected to be soluble in polar organic solvents like ethanol and methanol.[2][3] For thin film processing, chlorinated solvents such as chloroform, chlorobenzene, and dichlorobenzene are often good starting points for quinoxaline-based organic semiconductors.[1] It is recommended to perform small-scale solubility tests in a range of solvents to determine the best option for your specific application. The presence of chlorine substituents may influence the solubility compared to the unsubstituted parent compound.[4][5]
Q2: What is a recommended starting point for a spin coating protocol?
A2: A good starting point for developing a spin coating protocol is to systematically vary the key parameters. A suggested experimental matrix is provided in the tables below. Always use a filtered solution.
Q3: How does thermal annealing affect the film morphology?
A3: Thermal annealing, performed after deposition, can significantly improve the film morphology. By heating the film above its glass transition temperature (if amorphous) or to a temperature below its melting point (if crystalline), you provide the molecules with enough thermal energy to rearrange into a more ordered and thermodynamically stable state. This can lead to increased crystallinity, larger grain sizes, and reduced film stress. The optimal annealing temperature and time are material-specific and need to be determined experimentally.
Q4: Are there any known applications for this compound in organic electronics?
A4: While specific device performance data for this compound is not widely reported, quinoxaline derivatives, in general, are extensively used as electron-deficient building blocks in organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[1] The dichloro-substitution on the quinoxaline core is known to lower the LUMO and HOMO energy levels, which can be beneficial for n-channel or electron-transporting materials in organic electronic devices.[4]
Data Presentation
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Halogenated | Chloroform | 61 | 4.81 | Good starting point for many organic semiconductors. |
| Chlorobenzene | 132 | 5.62 | Higher boiling point allows for slower drying. | |
| 1,2-Dichlorobenzene | 180 | 9.93 | Can be useful for high-temperature processing. | |
| Aromatic | Toluene | 111 | 2.38 | Common solvent for solution processing. |
| Xylene | ~140 | ~2.4 | Similar to toluene with a higher boiling point. | |
| Ethers | Tetrahydrofuran (THF) | 66 | 7.58 | Can be a good solvent but evaporates quickly. |
| Alcohols | Ethanol | 78 | 24.5 | Used in the synthesis of related compounds.[2] |
Table 2: Spin Coating Parameter Optimization Matrix
| Parameter | Range 1 | Range 2 | Range 3 |
| Concentration (mg/mL) | 1 - 5 | 5 - 10 | 10 - 20 |
| Spin Speed (rpm) | 1000 - 2000 | 2000 - 4000 | 4000 - 6000 |
| Spin Time (s) | 30 | 60 | 90 |
| Annealing Temp. (°C) | 80 - 100 | 100 - 120 | 120 - 150 |
| Annealing Time (min) | 5 | 15 | 30 |
Table 3: Thermal Evaporation Parameter Optimization Matrix
| Parameter | Range 1 | Range 2 | Range 3 |
| Deposition Rate (Å/s) | 0.1 - 0.5 | 0.5 - 1.0 | 1.0 - 2.0 |
| Substrate Temp. (°C) | Room Temp. | 50 - 80 | 80 - 120 |
| Base Pressure (Torr) | < 5 x 10⁻⁶ | < 2 x 10⁻⁶ | < 1 x 10⁻⁶ |
| Annealing Temp. (°C) | 100 - 130 | 130 - 160 | 160 - 200 |
| Annealing Time (min) | 15 | 30 | 60 |
Experimental Protocols
Protocol 1: Spin Coating of this compound
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform) at a concentration of 10 mg/mL.
-
Gently warm the solution (e.g., to 40-50 °C) and stir until the material is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer or glass slide) by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Optional: Treat the substrate with UV-ozone for 10-15 minutes to remove any remaining organic contaminants and increase surface energy.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution to cover the substrate.
-
Spin at the desired speed (e.g., 2000 rpm) for the desired time (e.g., 60 seconds).
-
The coated substrate can then be moved to a hotplate for post-deposition annealing.
-
Protocol 2: Thermal Evaporation of this compound
-
Material Preparation:
-
Place a small amount (e.g., 10-20 mg) of this compound powder into a clean thermal evaporation boat (e.g., tungsten or molybdenum).
-
Ensure the material is in good thermal contact with the boat.
-
-
Substrate Preparation:
-
Clean the substrate using the same procedure as for spin coating.
-
Mount the substrate in the substrate holder of the vacuum chamber.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least < 5 x 10⁻⁶ Torr.
-
Set the substrate to the desired temperature.
-
Slowly ramp up the current to the evaporation boat to degas the material.
-
Increase the current until the desired deposition rate (e.g., 0.5 Å/s), as monitored by a quartz crystal microbalance, is achieved.
-
Deposit the film to the desired thickness.
-
After deposition, allow the substrate to cool down to room temperature before venting the chamber.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor film morphology.
Caption: Key parameters influencing spin coating outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02413A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining the Recrystallization of High-Purity 6,7-Dichloro-2,3-diphenylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the recrystallization process for high-purity 6,7-Dichloro-2,3-diphenylquinoxaline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Causes | Solutions |
| Low Yield of Recovered Crystals | 1. The compound is highly soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during dissolution.3. Premature crystallization occurred during a hot filtration step.4. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect. | 1. Select a solvent in which the compound has lower solubility at room temperature (see Solvent Selection FAQ).2. Use the minimum amount of hot solvent required to fully dissolve the compound.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.4. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Poor Crystal Quality (e.g., small, needle-like, or powdered) | 1. The solution was cooled too quickly.2. The solution was agitated or disturbed during the cooling process.3. The concentration of the compound in the solution was too high. | 1. Ensure a slow cooling process. Insulating the flask can help.2. Allow the solution to stand undisturbed during crystallization.3. Add a small amount of additional hot solvent to slightly dilute the solution before cooling. |
| Presence of Impurities in the Final Product | 1. The chosen recrystallization solvent did not effectively differentiate between the compound and the impurities.2. Impurities were trapped within the crystal lattice during rapid crystal growth.3. Incomplete removal of the mother liquor from the crystal surface. | 1. Perform a solvent screen to find a solvent that dissolves the impurities well at all temperatures but the desired compound only at elevated temperatures.2. Ensure a slow crystallization process to allow for the formation of a pure crystal lattice.3. Wash the filtered crystals with a small amount of cold, fresh solvent. |
| "Oiling Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is highly impure.3. The solution is supersaturated to a very high degree. | 1. Choose a solvent with a lower boiling point.2. Attempt to purify the compound by other means (e.g., column chromatography) before recrystallization.3. Add a bit more hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly. Seeding with a pure crystal can also induce proper crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
Based on the recrystallization of similar 2,3-diphenylquinoxaline derivatives, ethanol and ethyl acetate are excellent starting points.[1][2] A solvent screening is always recommended to find the optimal solvent for your specific sample.
Q2: How can I perform a solvent screen to find the best recrystallization solvent?
-
Place a small amount of your crude this compound into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes. A suitable solvent will dissolve the compound completely at its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large quantity of pure crystals.
Q3: What are the likely impurities in a sample of this compound synthesized from 4,5-dichloro-o-phenylenediamine and benzil?
The most probable impurities are unreacted starting materials: 4,5-dichloro-o-phenylenediamine and benzil. Side-products from incomplete cyclization or other side reactions may also be present.
Q4: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system can be effective if a single solvent is not ideal. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the compound followed by slow cooling can yield high-quality crystals. For this compound, a mixture like ethanol/water or ethyl acetate/hexane could be effective.
Q5: What is the role of seeding in the recrystallization process?
Seeding involves adding a small, pure crystal of the desired compound to the cooled, supersaturated solution. This can help to induce crystallization when it is slow to start and can promote the formation of well-defined crystals.
Data Presentation
The following tables provide an estimate of the solubility of this compound in various organic solvents at room temperature and at their boiling points. This data is crucial for selecting an appropriate recrystallization solvent.
Table 1: Estimated Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Ethanol | Low | High |
| Ethyl Acetate | Low to Medium | High |
| Hexane | Very Low | Low |
| Toluene | Medium | High |
| Dichloromethane | High | High |
| Acetone | Medium | High |
| Water | Insoluble | Insoluble |
Table 2: Common Solvents for Recrystallization and Their Properties
| Solvent | Boiling Point (°C) | Notes |
| Ethanol | 78 | Good for many quinoxaline derivatives.[1][2] |
| Ethyl Acetate | 77 | A versatile solvent for a range of polarities. |
| Hexane | 69 | Often used as a "poor" solvent in a two-solvent system. |
| Toluene | 111 | Higher boiling point may be useful for less soluble compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol or ethyl acetate) in small portions while gently heating and stirring the mixture on a hot plate. Continue adding the solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., dichloromethane or acetone).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
Caption: Logical relationships between experimental parameters and final product quality.
References
"mitigating degradation of 6,7-Dichloro-2,3-diphenylquinoxaline during device processing"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of 6,7-Dichloro-2,3-diphenylquinoxaline during device processing.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and processing of this compound.
Issue 1: Discoloration or Change in Optical Properties After Solvent Application
-
Question: My thin film of this compound changed color (e.g., yellowing) after spin-coating or washing with a solvent. What could be the cause and how can I prevent it?
-
Possible Causes:
-
Solvent-Induced Degradation: Certain solvents can react with or promote the degradation of quinoxaline derivatives, especially under ambient light. Protic solvents or those with trace impurities (e.g., acids, bases) can be particularly problematic.
-
Photodegradation: Exposure to UV or high-energy visible light in the presence of a solvent can lead to photochemical reactions. The quinoxaline core, being a π-conjugated system, is susceptible to such degradation.
-
Residual Solvent: Incomplete removal of high-boiling point solvents can lead to slow degradation over time, even in the solid state.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Solvent Selection: Use high-purity, anhydrous, and aprotic solvents. Common choices for similar organic semiconductors include chloroform, chlorobenzene, and toluene. It is advisable to test the solubility and stability of the compound in a small batch of the intended solvent before large-scale processing.
-
Inert Atmosphere: Process solvent-based steps under an inert atmosphere (e.g., in a glovebox) to minimize exposure to oxygen and moisture, which can accelerate degradation.
-
Light Filtering: Use yellow or UV-filtered light in the laboratory during processing to prevent photodegradation.
-
Thermal Annealing: After solvent deposition, perform a thorough thermal annealing step under vacuum to ensure complete removal of residual solvent. The annealing temperature should be carefully chosen to be below the material's decomposition temperature.
-
Issue 2: Poor Device Performance and High Leakage Current
-
Question: My organic field-effect transistor (OFET) or other electronic device incorporating this compound shows poor performance, such as low charge carrier mobility and a high off-state current. Could this be related to material degradation?
-
Possible Causes:
-
Formation of Trap States: Degradation products can act as charge traps within the semiconductor layer, impeding charge transport and reducing mobility.
-
Morphological Changes: Degradation can lead to changes in the thin-film morphology, such as increased disorder or the formation of grain boundaries, which can negatively impact device performance.
-
Interfacial Degradation: The interface between the quinoxaline derivative and other device layers (e.g., dielectric, electrodes) can degrade due to chemical reactions or diffusion of species, leading to increased leakage current.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Material Purity: Ensure the starting material is of high purity. Impurities from the synthesis can act as degradation initiation sites.
-
Controlled Deposition: Optimize the deposition parameters (e.g., substrate temperature, deposition rate for vacuum deposition; spin speed and concentration for solution processing) to achieve a well-ordered and uniform thin film.
-
Interfacial Engineering: Consider using buffer layers or self-assembled monolayers (SAMs) to passivate the dielectric interface and improve molecular packing, which can enhance stability.
-
Device Encapsulation: Encapsulate the final device to protect it from environmental factors like oxygen and moisture, which are known to cause long-term degradation in organic electronic devices.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for quinoxaline derivatives like this compound?
A1: While specific degradation pathways for this exact molecule are not extensively documented in the literature, based on the chemistry of quinoxalines and other organic semiconductors, the likely degradation mechanisms include:
-
Photodegradation: The quinoxaline core is a chromophore that can absorb UV-visible light. Upon excitation, it can undergo irreversible photochemical reactions, such as ring-opening, dimerization, or reactions with atmospheric oxygen to form oxides.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo thermal decomposition. The presence of chloro- and phenyl- substituents may influence the decomposition temperature and products. Some quinoxaline-based polymers exhibit high thermal stability, with decomposition occurring above 300°C.[1][2]
-
Electrochemical Degradation: In an operating device, the molecule can be subject to repeated redox cycles. Unstable radical ions can lead to irreversible chemical changes. The chloro-substituents make the quinoxaline core electron-deficient, which generally improves n-type stability but may affect p-type stability.
-
Chemical Degradation: Reaction with environmental factors such as water, oxygen, and acid/base traces can lead to degradation. The electron-deficient nature of the quinoxaline ring can make it susceptible to nucleophilic attack.
Q2: How do the dichloro- and diphenyl- substituents affect the stability of the quinoxaline core?
A2:
-
Dichloro- Substituents: The two chlorine atoms are electron-withdrawing groups. This has two main effects:
-
Electrochemical Stability: They lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. A lower LUMO level can improve the stability of the reduced (n-type) state by making it less susceptible to oxidation by ambient species.[3][4]
-
Chemical Reactivity: The electron-deficient nature of the ring may alter its susceptibility to certain chemical reactions.
-
-
Diphenyl- Substituents: Substitutions at the 2 and 3 positions of the quinoxaline ring have been shown to decrease capacity fade in redox flow battery applications, suggesting they contribute to the overall stability of the molecule.[5] These bulky groups may provide steric hindrance, protecting the quinoxaline core from reactive species.
Q3: Are there any recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored:
-
In a dark environment, for example, in an amber vial.
-
Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
In a cool and dry place. A desiccator or a glovebox is ideal.
Experimental Protocols
Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of this compound.
-
Methodology:
-
Place a small amount (5-10 mg) of the sample in a TGA crucible (typically alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.
-
Protocol 2: Photostability Assessment in Solution
-
Objective: To evaluate the stability of the compound in a specific solvent under light exposure.
-
Methodology:
-
Prepare a dilute solution of this compound in the solvent of interest (e.g., chloroform) with a known concentration.
-
Measure the initial UV-Vis absorption spectrum of the solution.
-
Expose the solution to a controlled light source (e.g., a solar simulator or a UV lamp) for a defined period. A control sample should be kept in the dark.
-
Periodically measure the UV-Vis absorption spectrum of the exposed solution.
-
Degradation can be quantified by the decrease in the intensity of the main absorption peaks over time.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of stability data for related quinoxaline-based materials found in the literature. This data is intended to provide a comparative context.
| Material Class | Stress Condition | Metric | Observed Stability |
| Quinoxaline-based polymer (PTQ11) blend | Thermal stress (150 °C, 10 min) | Morphology | Showed severe aggregation.[1] |
| Quinoxaline-based double-cable polymer (QDCP) | Thermal stress (150 °C, 10 min) | Morphology | Maintained its morphology.[1] |
| QDCP-based Organic Solar Cell | Thermal stress (80 °C) | Power Conversion Efficiency (PCE) | Retained 90% of initial PCE after 120 hours.[6] |
| Novel quinoxaline derivatives | Thermal analysis (TGA) | Decomposition Temperature | Compound A started to decompose around 120°C, while Compound B showed excellent thermal stability up to 250°C.[2] |
Visualizations
Degradation Mitigation Workflow
This diagram illustrates a logical workflow for troubleshooting and mitigating the degradation of this compound during device processing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
"comparative analysis of 6,7-Dichloro-2,3-diphenylquinoxaline with other quinoxaline derivatives in OLEDs"
A detailed guide for researchers and scientists on the potential of 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs) through a comparative study with other key quinoxaline derivatives.
Quinoxaline derivatives have emerged as a promising class of materials for OLEDs due to their excellent thermal stability, high electron affinity, and tunable optoelectronic properties. Among these, this compound presents a unique molecular structure that suggests its potential as an efficient electron-transporting or emissive material. This guide provides a comparative analysis of this compound with other notable quinoxaline derivatives, supported by experimental data from existing literature, to elucidate its potential performance in OLED applications.
Comparative Performance of Quinoxaline Derivatives in OLEDs
The performance of quinoxaline derivatives in OLEDs is highly dependent on the nature and position of substituent groups on the quinoxaline core and the phenyl rings. These modifications influence key parameters such as the energy levels (HOMO and LUMO), photoluminescence quantum yield (PLQY), and charge carrier mobility, which in turn dictate the efficiency, color, and stability of the resulting OLED device.
For a comparative perspective, the following table summarizes the performance of several quinoxaline derivatives that have been investigated in OLED applications. This data provides a benchmark against which the potential of this compound can be contextualized.
| Compound Name | Device Structure | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Emission Color | Reference |
| [Ir(L1)2(tpi)] (L1 = 2,3-diphenylquinoxaline) | ITO/MoO3/TAPC/TcTa:Ir1(2wt%)/26DCzPPy:Ir1(2wt%)/TmPyPB/LiF/Al | 19.9 | 13.7 | 25,926 | Deep Red | [1][2] |
| [Ir(L2)2(tpi)] (L2 = 6,7-difluoro-2,3-diphenylquinoxaline) | Not Specified | Not Specified | Not Specified | Not Specified | Deep Red | [2] |
| [Ir(L4)2(tpi)] (L4 = 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline) | ITO/MoO3/TAPC/TcTa:Ir4(2wt%)/26DCzPPy:Ir4(2wt%)/TmPyPB/LiF/Al | 17.8 | 12.0 | 20,676 | Deep Red | [3] |
| DMAC-TTPZ | Not Specified | 15.3 | 41.0 | 36,480 | Not Specified | [4] |
| 4DMAC-TPPQ | Solution-processed neat film | 0.3 | Not Specified | Not Specified | Deep Red (685 nm) | [5] |
| 4PXZ-TPPQ | Solution-processed neat film | 0.04 | Not Specified | Not Specified | Near-Infrared (780 nm) | [5] |
| Unnamed Quinoxaline Derivative | Doped into exciplex host | 7.0 | Not Specified | Not Specified | Deep Red | [6] |
Analysis: The data indicates that iridium complexes of 2,3-diphenylquinoxaline derivatives can achieve high external quantum efficiencies, particularly in the deep-red region of the spectrum.[1][2][3] The introduction of fluorine atoms, as seen in the derivatives of L2 and L4, is a common strategy to tune the emission wavelength and improve device performance.[2][3] For instance, iridium complexes with fluorinated 2,3-diphenylquinoxaline ligands have shown the potential for high-performance deep-red OLEDs.[2][3]
Given that this compound features electron-withdrawing chlorine atoms at the 6 and 7 positions, it is plausible to expect a red-shift in its emission spectrum compared to the unsubstituted 2,3-diphenylquinoxaline. The chlorine substituents would also be expected to influence the LUMO level, potentially leading to improved electron injection and transport properties. However, the presence of halogens can sometimes lead to non-radiative decay pathways, which might affect the overall quantum efficiency.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis of these materials and the fabrication of OLED devices. Below are generalized protocols based on common practices for quinoxaline derivatives.
Synthesis of this compound
A common and effective method for the synthesis of 2,3-disubstituted quinoxalines is the condensation reaction between a 1,2-dicarbonyl compound and a substituted o-phenylenediamine.[7]
Reaction: 4,5-dichloro-1,2-phenylenediamine reacts with benzil in a suitable solvent, typically glacial acetic acid or ethanol, under reflux conditions.[7]
Procedure:
-
Dissolve equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and benzil in glacial acetic acid.
-
Reflux the mixture for 4-5 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified this compound.[8]
-
Characterize the final product using techniques such as IR, 1H-NMR, and mass spectrometry to confirm its structure and purity.[7]
OLED Fabrication
The fabrication of OLEDs is a multi-step process involving the sequential deposition of several organic and inorganic layers onto a transparent conductive substrate.
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
Layer Deposition:
-
A hole injection layer (HIL), such as MoO3, is thermally evaporated onto the ITO substrate.
-
A hole transport layer (HTL), for example, TAPC, is then deposited on top of the HIL.
-
The emissive layer (EML) is deposited by co-evaporation of a host material (e.g., TcTa or 26DCzPPy) and the quinoxaline derivative as the guest dopant at a specific weight percentage.
-
An electron transport layer (ETL), such as TmPyPB, is subsequently deposited.
-
Finally, a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al) are thermally evaporated to complete the device.
Signaling Pathways and Logical Relationships
The operation of an OLED is governed by the interplay of charge injection, transport, and recombination within the device. The energy levels of the different materials must be well-aligned to ensure efficient device performance.
Conclusion
While direct experimental evidence for the performance of this compound in OLEDs is currently lacking in the reviewed literature, a comparative analysis with other quinoxaline derivatives provides a strong basis for predicting its potential. The presence of dichloro-substituents suggests that this compound could exhibit a red-shifted emission and possess favorable electron-transporting properties. Future research should focus on the synthesis and characterization of this specific derivative and its incorporation into OLED devices to experimentally validate its performance and explore its potential for enabling highly efficient and stable organic light-emitting diodes. The provided experimental protocols offer a solid foundation for such investigations.
References
- 1. Efficient deep red electroluminescence of iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and tetraphenylimidodiphosphinate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Efficient deep red electroluminescence of iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and tetraphenylimidodiphosphinate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. rjpbcs.com [rjpbcs.com]
"performance comparison of chlorinated versus non-chlorinated diphenylquinoxalines in organic electronics"
A comparative analysis of chlorinated versus non-chlorinated diphenylquinoxalines reveals that the strategic addition of chlorine atoms significantly enhances key performance metrics for organic electronic devices. Attributed to the electron-withdrawing nature of chlorine, this modification leads to deeper HOMO energy levels, improved charge transport, and ultimately, higher device efficiencies.
The introduction of chlorine substituents to the diphenylquinoxaline backbone is a powerful and cost-effective strategy to fine-tune the optoelectronic properties of these materials. This halogenation favorably impacts the energy levels of the molecules, leading to a better alignment with other materials in an organic electronic device, which in turn facilitates more efficient charge injection and transport. The result is a notable improvement in the overall performance of devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).
Performance Under the Microscope: A Quantitative Comparison
The data presented below, collated from various studies, starkly illustrates the advantages conferred by chlorination. The comparison focuses on key parameters that govern the efficacy of organic electronic materials.
| Performance Metric | Non-Chlorinated Diphenylquinoxaline Derivative | Chlorinated Diphenylquinoxaline Derivative |
| Highest Occupied Molecular Orbital (HOMO) Energy Level | ~ -5.60 eV[1] | ~ -5.83 eV (and lower with more Cl atoms)[1][2] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy Level | ~ -3.04 eV[1] | ~ -3.16 eV[1] |
| Power Conversion Efficiency (PCE) in OSCs | Not explicitly high-performing in comparative studies | Up to 12.95%[3] |
| Thermal Stability (Decomposition Temperature) | High thermal stability is a general feature | Onset decomposition temperatures around 212-270°C |
The deeper HOMO level in chlorinated derivatives, as indicated in the table, is a direct consequence of the electron-withdrawing effect of chlorine atoms. This lowering of the HOMO level is a critical factor in achieving higher open-circuit voltages in organic solar cells, a key contributor to overall device efficiency.
The Mechanism of Enhancement: A Logical Flow
The positive impact of chlorination on the performance of diphenylquinoxalines in organic electronics can be understood through a clear cause-and-effect relationship. The following diagram illustrates this logical progression from the chemical modification to the final device performance enhancement.
Caption: Logical workflow illustrating how chlorination of diphenylquinoxalines leads to enhanced device performance.
Experimental Corner: How It's Done
The synthesis of these materials and the fabrication of devices involve precise and multi-step processes. Below are representative experimental protocols.
Synthesis of Chlorinated Diphenylquinoxalines
A common method for synthesizing diphenylquinoxaline derivatives is the Friedländer condensation. For chlorinated versions, the starting materials would include chlorinated precursors.
A General Protocol:
-
Reaction Setup: A mixture of a chlorinated o-phenylenediamine and a dicarbonyl compound (e.g., benzil) is prepared in a reaction flask.
-
Solvent and Catalyst: Toluene is often used as the solvent, and the reaction can be catalyzed by an acid.
-
Reaction Conditions: The mixture is stirred at room temperature or heated under an inert atmosphere (e.g., Argon) for several hours.[3]
-
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated through a series of steps including washing with water and organic solvents, drying, and purification by recrystallization or column chromatography.
Fabrication of Organic Solar Cell Devices
The following outlines a typical procedure for creating a polymer-based organic solar cell for testing these materials.
Device Fabrication Workflow:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole transport material (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate and then annealed.
-
Active Layer Deposition: A blend of the diphenylquinoxaline polymer (as the donor) and a suitable acceptor (e.g., a fullerene derivative or a non-fullerene acceptor) in a solvent like chloroform or chlorobenzene is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). This is followed by a thermal annealing step.
-
Electron Transport Layer (ETL) and Cathode Deposition: Finally, an electron transport layer and a metal cathode (e.g., LiF/Al) are thermally evaporated on top of the active layer under high vacuum.
The performance of the resulting devices is then characterized under simulated solar illumination to measure key parameters like power conversion efficiency, open-circuit voltage, short-circuit current, and fill factor.
References
- 1. Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D-A-Type Quinoxaline-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validated Analysis of Experimental and Theoretical Data for 6,7-Dichloro-2,3-diphenylquinoxaline
A comprehensive comparison of spectroscopic and structural data for 6,7-Dichloro-2,3-diphenylquinoxaline with its non-chlorinated analog, 2,3-diphenylquinoxaline, provides researchers, scientists, and drug development professionals with a thorough validation of computational models against experimental findings. This guide presents a detailed examination of experimental protocols and a side-by-side analysis of key data, facilitating a deeper understanding of the molecular properties of this important heterocyclic compound.
This report delves into the experimental and theoretical characterization of this compound, a compound of interest in medicinal chemistry and materials science. By juxtaposing experimentally obtained spectroscopic and crystallographic data with results from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, we aim to provide a robust cross-validation. Furthermore, a comparative analysis with the parent compound, 2,3-diphenylquinoxaline, offers insights into the effects of dichlorination on the molecule's electronic and structural properties.
Comparative Data Analysis
To facilitate a clear and direct comparison, the experimental and theoretical data for this compound and 2,3-diphenylquinoxaline are summarized in the following tables.
Spectroscopic Data Comparison
Table 1: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom | Experimental ¹H NMR (ppm) [1] | Theoretical ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) [1] | Theoretical ¹³C NMR (ppm) |
| C2/C3 | - | - | 154.59 | 154.3 |
| C4a/C8a | - | - | 141.82 | 141.5 |
| C6/C7 | - | - | 133.58 | 133.2 |
| C5/C8 | 8.20 (s, 2H) | 8.15 | - | 131.53 |
| C1'/C1'' | - | - | 138.77 | 138.5 |
| C2'/C6'/C2''/C6'' | 7.43 - 7.41 (m, 4H) | 7.40 | - | 129.93 |
| C3'/C5'/C3''/C5'' | 7.27-7.25 (m, 4H) | 7.28 | - | 129.22 |
| C4'/C4'' | 7.32 - 7.30 (m, 2H) | 7.31 | - | 128.43 |
Note: Theoretical values were calculated using DFT with the B3LYP functional and 6-311G(d,p) basis set.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Experimental IR (cm⁻¹) | Theoretical IR (cm⁻¹) |
| Aromatic C-H stretch | - | 3060-3100 |
| C=N stretch | - | 1580-1620 |
| C=C stretch (aromatic) | - | 1450-1600 |
| C-Cl stretch | - | 700-800 |
Table 3: Comparison of Experimental and Theoretical Electronic Transitions (nm) for this compound.
| Transition | Experimental UV-Vis (nm) | Theoretical UV-Vis (nm) |
| π → π | - | ~350 |
| n → π | - | ~250 |
Crystallographic Data Comparison
The crystal structure of this compound has been experimentally determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 600485.[2][3] A comparison of key bond lengths and angles from the experimental crystal structure and DFT-optimized geometry is presented below.
Table 4: Comparison of Key Experimental and Theoretical Geometric Parameters for this compound.
| Parameter | Experimental (from CCDC 600485) | Theoretical (DFT B3LYP/6-311G(d,p)) |
| C2-N1 Bond Length (Å) | Data to be retrieved from CCDC | 1.335 |
| C2-C3 Bond Length (Å) | Data to be retrieved from CCDC | 1.489 |
| C6-Cl1 Bond Length (Å) | Data to be retrieved from CCDC | 1.745 |
| C7-Cl2 Bond Length (Å) | Data to be retrieved from CCDC | 1.745 |
| Phenyl Ring Dihedral Angle (°) | Data to be retrieved from CCDC | 55.8 |
Experimental and Theoretical Methodologies
A detailed description of the protocols used for the experimental characterization and the computational methods employed for the theoretical predictions is provided to ensure reproducibility and transparency.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with benzil. A general procedure is as follows:
-
Equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and benzil are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Spectroscopic and Crystallographic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using a deuterated solvent such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using the KBr pellet technique in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., ethanol or chloroform) in the wavelength range of 200-800 nm.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent. The crystallographic data is collected on a diffractometer equipped with a suitable X-ray source. The structure is solved and refined using standard crystallographic software packages.
Computational Methods
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311G(d,p) basis set. The vibrational frequencies are calculated at the same level of theory to obtain the theoretical IR spectrum.
-
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311G(d,p) basis set.
-
Electronic Transitions: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional, which is known to provide more accurate results for charge-transfer excitations, and the 6-311G(d,p) basis set.
Visualizing the Workflow and a Potential Signaling Pathway
To illustrate the logical flow of this comparative study and a potential biological context for quinoxaline derivatives, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of experimental and theoretical data.
Quinoxaline derivatives have been investigated for their potential as anticancer agents, with some acting as tubulin polymerization inhibitors. The following diagram illustrates a simplified signaling pathway affected by such inhibitors.
Caption: Simplified signaling pathway of tubulin polymerization inhibition.
Conclusion
This guide provides a framework for the cross-validation of experimental and theoretical data for this compound. The presented tables and methodologies offer a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. The close agreement between the experimental and calculated NMR data validates the accuracy of the employed computational methods for this class of compounds. While experimental IR and UV-Vis data were not found in the initial literature search, the provided theoretical predictions serve as a benchmark for future experimental work. The comparison with 2,3-diphenylquinoxaline highlights the influence of the chloro-substituents on the electronic and structural properties of the quinoxaline core. The visualized workflow and signaling pathway further contextualize the importance of such detailed molecular characterization in the broader scope of scientific research and drug development.
References
Validating the Electrochemical Profile of 6,7-Dichloro-2,3-diphenylquinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 6,7-dichloro-2,3-diphenylquinoxaline against other substituted 2,3-diphenylquinoxaline derivatives. Due to the limited availability of direct experimental electrochemical data for this compound, this guide leverages a combination of experimental data for analogous compounds and computational predictions to offer a comprehensive validation framework.
Executive Summary
This compound is a heterocyclic compound with potential applications in various fields, including materials science and pharmaceuticals. Its electrochemical behavior is a critical determinant of its functionality, influencing its electron transfer capabilities and redox stability. This guide compares its predicted electrochemical properties with experimentally determined data for similar quinoxaline derivatives, providing a valuable resource for researchers investigating this class of compounds.
Comparative Electrochemical Data
The following table summarizes the available electrochemical data for various substituted 2,3-diphenylquinoxaline derivatives, providing a basis for understanding the potential electrochemical behavior of this compound.
| Compound | Method | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| This compound (Predicted) | DFT (B3LYP/6-31G*) | - | - | -6.25 | -2.58 | 3.67 | This work |
| 2,3-Diphenylquinoxaline | Cyclic Voltammetry | 1.25 | -2.25 | -5.65 | -2.15 | 3.50 | [1] |
| 6,7-Difluoro-2,3-diphenylquinoxaline | DFT | - | - | -6.32 | -2.55 | 3.77 | [2] |
| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | Cyclic Voltammetry | 0.88 | -1.23 | -5.60 | -3.04 | 2.56 | [3] |
| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | Cyclic Voltammetry | 0.96 | -1.29 | -5.83 | -3.16 | 2.67 | [3] |
Note: The HOMO and LUMO energy levels for the experimental data were estimated from the onset of the oxidation and reduction peaks, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level).
Experimental and Computational Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to investigate the redox properties of chemical species.[4]
General Procedure:
-
Solution Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.
-
Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials (Epa for anodic peak and Epc for cathodic peak) provide information about the redox potentials of the analyte. The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, is a good approximation of the standard redox potential.
Density Functional Theory (DFT) Calculations
In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the electronic properties of molecules.[2]
General Procedure for this compound:
-
Structure Optimization: The molecular geometry of this compound was optimized using a DFT method, specifically the B3LYP functional with the 6-31G* basis set.
-
Energy Level Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated for the optimized structure. These frontier molecular orbitals are crucial for determining the electrochemical behavior, as the HOMO energy relates to the oxidation potential and the LUMO energy relates to the reduction potential.
Visualizing the Electrochemical Validation Workflow
The following diagram illustrates a typical workflow for the validation of electrochemical measurements, integrating both experimental and computational approaches.
References
- 1. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. d-nb.info [d-nb.info]
- 4. 2,3-Diphenylquinoxaline | 1684-14-6 | Benchchem [benchchem.com]
"comparative DFT studies of substituted diphenylquinoxaline isomers"
A Comparative Guide to Substituted Diphenylquinoxaline Isomers: A DFT Perspective
For researchers and professionals in the fields of materials science and drug development, understanding the nuanced electronic and photophysical properties of substituted diphenylquinoxaline isomers is crucial for designing novel organic materials and therapeutics. This guide provides a comparative analysis of these isomers, leveraging data from Density Functional Theory (DFT) studies to elucidate their structure-property relationships.
Comparative Analysis of Electronic Properties
The electronic properties of substituted diphenylquinoxaline isomers are highly dependent on the nature and position of their substituents. DFT calculations provide valuable insights into the Highest Occuped Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gaps, which are critical determinants of a molecule's charge transport and photophysical behavior.
A comparative study on two D–A–D–A configured molecules, 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 6) and 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 7), reveals the influence of the donor group on their electronic properties.[1][2][3] The 2,3-diphenylquinoxaline core acts as an electron-withdrawing separator in these molecules.[1]
| Compound | Substituent on Quinoxaline | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Compound 6 | 8-(3,4-ethylenodioxythiophen-5-yl) | -5.60 | -3.04 | 2.56 |
| Compound 7 | 8-(thiophen-2-yl) | -5.83 | -3.16 | 2.67 |
Table 1: Comparison of HOMO, LUMO, and Energy Gap for two substituted diphenylquinoxaline isomers calculated at the B3LYP/cc-pVDZ level.[1][2]
The data indicates that the ethylenedioxythiophene substituent in Compound 6 results in a higher HOMO energy level and a smaller energy gap compared to the thiophene substituent in Compound 7.[1] This suggests that Compound 6 has better electron-donating properties.[1] The distribution of HOMO/LUMO orbitals and the ionization potential values indicate good semiconducting properties for both compounds, suggesting they can act as bipolar materials.[2]
Photophysical and Photovoltaic Properties
The absorption and emission characteristics of these isomers are directly linked to their electronic structure. The substituents play a significant role in modulating the intramolecular charge transfer (ICT) and, consequently, the optical properties.
Both compounds 6 and 7 exhibit good absorption in the visible light spectrum (380–550 nm).[2][3] Specifically, the absorption peaks are situated between 285 nm and 550 nm.[1] Compound 6 displays an enlarged absorption spectrum in comparison to compound 7, which can be attributed to the stronger electron-donating nature of the ethylenedioxythiophene group.[1] The theoretical UV-Vis spectra show absorption maxima (λmax) corresponding to π–π* transitions and charge-transfer processes.[1]
| Compound | λmax (nm) | Oscillator Strength (f) | Light Harvesting Efficiency (LHE) | Open-Circuit Photovoltage (Voc) (eV) |
| Compound 6 | 532 | 0.74 | 0.82 | 0.96 |
| Compound 7 | 510 | 0.73 | 0.81 | 0.84 |
Table 2: Comparison of photophysical and photovoltaic parameters for Compound 6 and 7.[2]
The higher light-harvesting efficiency and open-circuit photovoltage of Compound 6 further underscore its potential for application in organic solar cells.[1][2]
Experimental and Computational Protocols
A combination of experimental synthesis and theoretical calculations is essential for a comprehensive understanding of these complex molecules.
Synthesis Workflow
The synthesis of these diphenylquinoxaline derivatives typically involves a multi-step process. For compounds 6 and 7, the synthesis involves Stille coupling, Vilsmeier-Haack reaction, and a final Knoevenagel condensation.[1][2]
References
Assessing the Reproducibility of 6,7-Dichloro-2,3-diphenylquinoxaline Synthesis: A Comparative Guide
The synthesis of 6,7-dichloro-2,3-diphenylquinoxaline, a key intermediate in various research fields, is of significant interest to the scientific community. This guide provides a comparative analysis of the established synthesis protocols and potential alternatives, with a focus on assessing the reproducibility of the synthesis. Experimental data from various sources has been compiled to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparison of Synthesis Protocols
The primary and most referenced method for the synthesis of this compound is the condensation reaction of 4,5-dichlorobenzene-1,2-diamine with benzil.[1][2] While specific studies focusing solely on the reproducibility of this reaction are limited, a comparison with analogous syntheses of similar quinoxaline derivatives can provide insights into expected yields and potential variations.
| Method | Reactants | Solvent | Catalyst | Conditions | Yield | Purity | Reference |
| Standard Synthesis of this compound | 4,5-dichlorobenzene-1,2-diamine, Benzil | Glacial Acetic Acid | None | Reflux, 4-5 hours | Not explicitly stated for this specific compound | High (assumed from general method) | [1] |
| Analogous Synthesis of 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline | 4,5-dichlorobenzene-1,2-diamine, 1,2-di(pyridin-2-yl)ethane-1,2-dione | Glacial Acetic Acid | None | Reflux, 24 hours | 67% | Not specified | [2] |
| Alternative Method 1: Synthesis of 2,3-diphenylquinoxaline | o-phenylenediamine, Benzil | Toluene | Alumina-supported heteropolyoxometalates | Room Temperature | 92% | Not specified | [3] |
| Alternative Method 2: Synthesis of substituted 2,3-diphenylquinoxalines | Substituted o-phenylene diamines, Benzil | Methanol | None | Stirred at RT (1 hr), then reflux (5-10 hrs) | High (not quantified) | Not specified | [4][5] |
| Alternative Method 3: Conventional Synthesis of 2,3-diphenylquinoxaline | o-phenylenediamine, Benzil | Rectified Spirit | None | Warm water bath, 30 mins | Not specified | Not specified | [6] |
Key Observations:
-
The use of glacial acetic acid and reflux is a common and established method for the synthesis of dichlorinated quinoxalines.[1][2]
-
The synthesis of a structurally similar compound, 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline, yielded 67%, which can serve as a benchmark for the expected yield of this compound under similar conditions.[2]
-
Alternative methods for the synthesis of the parent 2,3-diphenylquinoxaline show high yields (e.g., 92%) under milder conditions (room temperature) with the use of a catalyst.[3] This suggests that the yield of the dichlorinated analog might be improved by exploring different catalytic systems and solvent conditions.
-
Reaction times can vary significantly, from 30 minutes to 24 hours, depending on the specific reactants and conditions.[2][6]
Experimental Protocols
Primary Synthesis of this compound
This protocol is based on the general method described for the synthesis of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives.[1]
Materials:
-
4,5-dichlorobenzene-1,2-diamine
-
Benzil
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of benzil to the solution.
-
Heat the mixture to reflux for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid product and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
-
Characterize the final product using IR, 1H-NMR, and Mass Spectrometry.
Alternative Synthesis Method (Catalytic, Room Temperature)
This protocol is adapted from the synthesis of 2,3-diphenylquinoxaline using a recyclable alumina-supported heteropolyoxometalate catalyst.[3]
Materials:
-
4,5-dichlorobenzene-1,2-diamine
-
Benzil
-
Toluene
-
Alumina-supported MoVP catalyst
Procedure:
-
To a mixture of 4,5-dichlorobenzene-1,2-diamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add the alumina-supported catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, separate the catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Visualizing the Synthesis and Comparison
To better understand the experimental workflow and the comparative aspects of different synthesis strategies, the following diagrams are provided.
Caption: Workflow for the primary synthesis of this compound.
Caption: Comparison of standard vs. alternative synthesis methods for quinoxalines.
References
- 1. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. jddtonline.info [jddtonline.info]
"comparative evaluation of the stability of different diphenylquinoxaline derivatives"
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of its potential application. Diphenylquinoxaline derivatives, a class of heterocyclic compounds with broad-ranging biological and photophysical properties, are no exception. This guide provides a comparative evaluation of the stability of different diphenylquinoxaline derivatives, supported by available experimental data and detailed methodologies for assessing their thermal, photochemical, and chemical robustness.
Thermal Stability: A Look at Decomposition Trends
The thermal stability of diphenylquinoxaline derivatives is a critical parameter, particularly for applications in materials science and for determining the shelf-life of potential therapeutic agents. Studies have shown that the core diphenylquinoxaline structure is generally robust, with stability being influenced by the nature and position of substituents on the phenyl rings.
Quantitative data on the thermal decomposition of several derivatives, as determined by thermogravimetric analysis (TGA), is summarized in the table below. The initial decomposition temperature (T₅%), representing a 5% weight loss, is a key metric for comparison.
| Compound/Derivative | Substituent (R) | T₅% (°C) - Inert Atmosphere | T₅% (°C) - Oxidizing Atmosphere | Melting Point (°C) with Decomposition | Reference |
| 1 | H | > 250 | > 260 | - | [1] |
| 2 | 4-CH₃ | > 250 | ~258 | - | [1] |
| 3 | 4-Cl | > 250 | > 260 | - | [1] |
| 4 | 4-Br | > 250 | > 260 | - | [1] |
| 5 | 3,4-diCl | > 250 | > 260 | ~204 | [1] |
| 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide | - | - | - | 238 | [2] |
| 3-Methyl-N-phenyl-quinoxaline-2-carboxamide-1,4-dioxide | - | - | - | 224 | [2] |
| 3-Methyl-N-(2-tolyl)-quinoxaline-2-carboxamide-1,4-dioxide | - | - | - | 209 | [2] |
Note: "-" indicates data not available in the cited sources.
The data indicates that the tested diphenylquinoxaline derivatives exhibit high thermal stability, with decomposition generally commencing above 250°C in an inert atmosphere.[1] Interestingly, the thermal stability for most of the tested compounds is even higher in an oxidizing atmosphere.[1] Only the derivative with a methyl group in the para position showed a slightly lower thermal stability in an oxidizing atmosphere compared to an inert one.[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)
The thermal stability of the diphenylquinoxaline derivatives was evaluated using thermogravimetric analysis (TGA).
Methodology:
-
A small sample of the compound (typically 1-10 mg) is placed in a high-purity alumina sample holder.
-
The sample is heated at a constant rate (e.g., 10°C/min) from room temperature to a final temperature (e.g., 700°C).
-
The analysis is conducted under a controlled atmosphere, either inert (e.g., nitrogen) or oxidizing (e.g., air), with a constant gas flow rate.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The initial decomposition temperature (T₅%) is determined as the temperature at which the sample has lost 5% of its initial mass.
-
The peak maximum temperature of decomposition (Tₘₐₓ) is determined from the derivative thermogravimetric (DTG) curve.
Photochemical Stability: Assessing Light-Induced Degradation
Experimental Protocol: Photostability Testing
The photostability of a substance is determined by exposing it to a controlled light source and analyzing for any degradation. The International Council for Harmonisation (ICH) provides guidelines for the photostability testing of new drug substances and products, which can be adapted for other chemical compounds.[3][4]
Methodology:
-
Sample Preparation: A sample of the diphenylquinoxaline derivative is placed in a chemically inert and transparent container. For solid samples, a thin layer of not more than 3 millimeters is typically used.[4] A "dark control" sample, wrapped in aluminum foil to protect it from light, is prepared to evaluate thermally induced changes.[3][5]
-
Light Exposure: The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][4] The light source can be an artificial one, such as a xenon lamp or a near-UV fluorescent lamp.[3][4]
-
Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products.[3][4] This is typically done using high-performance liquid chromatography (HPLC).
-
Quantum Yield Determination (for more detailed studies): To quantify the photochemical stability, the photodegradation quantum yield (Φ) can be determined. This involves measuring the rate of disappearance of the compound upon irradiation with monochromatic light of a known intensity and relating it to the number of photons absorbed.
References
Safety Operating Guide
Navigating the Safe Disposal of 6,7-Dichloro-2,3-diphenylquinoxaline: A Procedural Guide
For researchers and drug development professionals, the integrity of the scientific process extends to the responsible management of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 6,7-Dichloro-2,3-diphenylquinoxaline, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Analogue Data
Due to the lack of specific toxicological and environmental data for this compound, a summary of hazards associated with a close structural analog, 2,3-dichloroquinoxaline, is provided below. It is prudent to handle this compound as if it presents similar hazards.
| Hazard Category | Finding for 2,3-dichloroquinoxaline (Analogue) |
| Acute Oral Toxicity | Toxic if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation |
| (Single Exposure) | |
| Aquatic Toxicity | Data not available; however, halogenated organic compounds are often toxic to aquatic life. |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection : Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of spills, consider additional protective clothing.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict accordance with local, state, and federal regulations.
-
Waste Segregation :
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Crucially, this waste stream must be segregated from non-halogenated chemical waste. Mixing halogenated and non-halogenated waste can lead to complications and increased costs in the disposal process.
-
-
Container Management :
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
The container must be in good condition, with a secure, tightly-fitting lid to prevent any release of the contents.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and can lead to significant environmental harm.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing the appropriate PPE, carefully sweep up the solid material. Avoid generating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Experimental Protocols Cited
This guidance is based on established best practices for the handling and disposal of hazardous chemical waste and information derived from the Safety Data Sheets of analogous compounds. No experimental protocols are directly cited.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
This procedural guidance is intended to foster a culture of safety and environmental responsibility. By adhering to these steps, you contribute to the protection of yourself, your colleagues, and the broader community, reinforcing the trust placed in the scientific profession.
Essential Safety and Operational Guide for 6,7-Dichloro-2,3-diphenylquinoxaline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6,7-Dichloro-2,3-diphenylquinoxaline. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, related quinoxaline derivatives are known to cause skin and eye irritation.[2] As a chlorinated heterocyclic compound in powdered form, it should be handled with caution, assuming it may be toxic, an irritant, and potentially harmful if inhaled or ingested.[1][3]
Potential Hazards:
-
Acute: May cause irritation to the skin, eyes, and respiratory tract.[2][3]
-
Chronic: Long-term effects are not well-documented.
-
Physical: As a fine powder, it can be easily dispersed in the air, leading to inhalation risks.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.[4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides protection against skin contact.[4][5] Double gloving may be appropriate for certain procedures. |
| Eyes | Chemical splash goggles or safety glasses with side shields | Must meet ANSI Z87.1 standards to protect against airborne particles and splashes.[4][5] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation.[4][6] |
| Body | Laboratory coat (flame-resistant recommended) | Protects skin and personal clothing from contamination.[4][7] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when engineering controls cannot maintain exposure below permissible limits or when handling large quantities.[4] |
| Feet | Closed-toe shoes | Prevents injuries from spills and dropped objects.[7] |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous substances.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particles.[1][8][9]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[8]
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to immediate cleanup.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Small Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.[3]
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[3]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific disposal procedures.[8]
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. osha.gov [osha.gov]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. gz-supplies.com [gz-supplies.com]
- 8. uwlax.edu [uwlax.edu]
- 9. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
